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  • Product: 1-(p-Tolyl)prop-2-yn-1-ol
  • CAS: 7342-07-6

Core Science & Biosynthesis

Foundational

Introduction: Unveiling the Potential of a Versatile Propargyl Alcohol

An In-Depth Technical Guide to 1-(p-Tolyl)prop-2-yn-1-ol (CAS 7342-07-6) For Researchers, Scientists, and Drug Development Professionals 1-(p-Tolyl)prop-2-yn-1-ol, registered under CAS number 7342-07-6, is a secondary pr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(p-Tolyl)prop-2-yn-1-ol (CAS 7342-07-6)

For Researchers, Scientists, and Drug Development Professionals

1-(p-Tolyl)prop-2-yn-1-ol, registered under CAS number 7342-07-6, is a secondary propargyl alcohol that holds significant promise as a versatile building block in modern organic synthesis.[1][2] Its structure, featuring a p-tolyl group attached to a hydroxyl-bearing carbon adjacent to a terminal alkyne, provides a unique combination of reactivity and structural rigidity. This makes it a valuable intermediate for the synthesis of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. The propargyl alcohol moiety is a cornerstone in synthetic chemistry, enabling a wide array of transformations, from coupling reactions to the formation of heterocyclic systems. This guide provides a comprehensive overview of its chemical properties, a robust synthesis protocol, detailed spectral analysis for structural confirmation, and an exploration of its applications as a synthetic intermediate.

Physicochemical and Structural Properties

Understanding the fundamental properties of 1-(p-Tolyl)prop-2-yn-1-ol is crucial for its effective handling, storage, and application in synthetic workflows. The compound's key characteristics are summarized below.

PropertyValueSource
CAS Number 7342-07-6[1][2][3]
IUPAC Name 1-(4-methylphenyl)prop-2-yn-1-ol[1][4]
Molecular Formula C₁₀H₁₀O[1][3]
Molecular Weight 146.19 g/mol [3][5]
Boiling Point 109-110 °C (at 5 Torr)[4]
Density ~1.066 g/cm³ (Predicted)[4]
Storage Sealed in dry, 2-8°C[3][6]
SMILES C#CC(C1=CC=C(C)C=C1)O[3]

Synthesis: The Ethynylation of p-Tolualdehyde

The most direct and common method for synthesizing 1-(p-Tolyl)prop-2-yn-1-ol is through the nucleophilic addition of an acetylide anion to p-tolualdehyde.[7] This reaction, a cornerstone of C-C bond formation, involves the deprotonation of a terminal alkyne to form a potent nucleophile, which then attacks the electrophilic carbonyl carbon of the aldehyde.

Causality of Experimental Choices:

  • Acetylide Generation: Acetylene gas can be bubbled through a solution of a strong base (like a Grignard reagent or an organolithium compound) to generate the acetylide in situ. Alternatively, a pre-formed acetylide salt, such as ethynylmagnesium bromide, can be used for better control and safety.[8]

  • Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether are essential. These solvents effectively solvate the organometallic reagents without reacting with them, ensuring the stability of the potent nucleophiles.

  • Temperature Control: The reaction is typically initiated at low temperatures (e.g., 0 °C) to control the exothermicity of the Grignard formation and the subsequent addition to the aldehyde. This minimizes side reactions and improves the overall yield and purity of the desired product.[8]

  • Work-up: The reaction is quenched with a mild acid, such as a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the resulting alkoxide to form the final alcohol product while neutralizing any remaining reactive organometallic species without causing degradation of the product.

Experimental Workflow: Synthesis Protocol

This protocol describes a representative procedure for the laboratory-scale synthesis of 1-(p-Tolyl)prop-2-yn-1-ol.

G cluster_prep Preparation & Reagent Setup cluster_reaction Core Reaction cluster_workup Work-up & Purification A 1. Dry Glassware & Inert Atmosphere (Flame-dry a two-necked flask, cool under Argon/N₂) B 2. Prepare Grignard Reagent (React Mg turnings with an alkyl halide in THF) A->B Setup C 3. Form Acetylide (Bubble acetylene gas through Grignard solution at 0°C) B->C Reagent Prep D 4. Add Aldehyde (Slowly add p-tolualdehyde in THF to the acetylide solution at 0°C) C->D Nucleophile Formation E 5. Reaction Progression (Stir for several hours, allowing to warm to room temperature) D->E C-C Bond Formation F 6. Quench Reaction (Cool to 0°C, add saturated aq. NH₄Cl) E->F Reaction Completion G 7. Extraction (Extract with ethyl acetate, wash with brine) F->G Isolation H 8. Drying & Concentration (Dry organic layer with Na₂SO₄, concentrate under vacuum) G->H Purification Step 1 I 9. Purification (Purify via silica gel column chromatography) H->I Purification Step 2

Caption: A step-by-step workflow for the synthesis of 1-(p-Tolyl)prop-2-yn-1-ol.

Detailed Steps:

  • Apparatus Setup: A two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is flame-dried and allowed to cool to room temperature under a positive pressure of dry nitrogen or argon.

  • Acetylide Formation: To the flask, add magnesium turnings. A solution of an alkyl halide (e.g., ethyl bromide) in anhydrous THF is added dropwise to initiate the formation of the Grignard reagent. Once the Grignard reagent is formed, the solution is cooled to 0 °C in an ice bath. Acetylene gas is then gently bubbled through the solution for 15-30 minutes to form the ethynylmagnesium bromide nucleophile.[8]

  • Aldehyde Addition: A solution of p-tolualdehyde (1.0 equivalent) in anhydrous THF is added dropwise to the stirred acetylide solution at 0 °C.[9]

  • Reaction Monitoring: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature, stirring for an additional 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.[10]

  • Quenching: The flask is cooled again to 0 °C, and the reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Isolation: The resulting mixture is transferred to a separatory funnel and extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product.[10]

  • Purification: The crude oil is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to afford the pure 1-(p-Tolyl)prop-2-yn-1-ol.[10]

Structural Elucidation: Spectroscopic Data Interpretation

Confirmation of the molecular structure of 1-(p-Tolyl)prop-2-yn-1-ol is achieved through a combination of standard spectroscopic techniques. The expected data provides a unique fingerprint for the molecule.

Spectroscopic DataExpected Chemical Shifts / Absorption Bands
¹H NMR (CDCl₃)δ ~7.3-7.4 ppm (d, 2H, Ar-H), δ ~7.1-7.2 ppm (d, 2H, Ar-H), δ ~5.4 ppm (d, 1H, CH-OH), δ ~2.6 ppm (d, 1H, C≡CH), δ ~2.3-2.4 ppm (s, 3H, Ar-CH₃), δ ~2.1 ppm (br s, 1H, OH)
¹³C NMR (CDCl₃)δ ~138-140 ppm (Ar-C), δ ~135-137 ppm (Ar-C), δ ~129 ppm (Ar-CH), δ ~126 ppm (Ar-CH), δ ~84 ppm (-C≡CH), δ ~75 ppm (-C≡CH), δ ~64 ppm (CH-OH), δ ~21 ppm (Ar-CH₃)
IR (neat, cm⁻¹)~3400-3300 cm⁻¹ (O-H stretch, broad), ~3300 cm⁻¹ (C≡C-H stretch, sharp), ~2120 cm⁻¹ (C≡C stretch, weak), ~3000-2850 cm⁻¹ (C-H stretch)
Mass Spec. (EI)m/z = 146 (M⁺), 131 (M⁺ - CH₃), 117 (M⁺ - C₂H₅), 91 (tropylium ion)

(Note: Predicted values are based on the analysis of similar structures and standard chemical shift tables. Actual experimental values may vary slightly.)

Rationale for Spectral Assignments:

  • ¹H NMR: The aromatic protons on the p-tolyl group will appear as two distinct doublets due to their ortho and meta coupling. The benzylic proton (CH-OH) is coupled to the acetylenic proton, resulting in a doublet. The terminal acetylenic proton itself appears as a doublet. The methyl group protons will be a sharp singlet. The hydroxyl proton often appears as a broad singlet, and its position can vary depending on concentration and solvent.

  • ¹³C NMR: The spectrum will show distinct signals for the quaternary and CH carbons of the aromatic ring. The two sp-hybridized carbons of the alkyne will appear in the characteristic region of δ 70-90 ppm. The carbinol carbon (CH-OH) and the methyl carbon will also have characteristic shifts.

  • IR Spectroscopy: The most telling signals are the broad O-H stretch of the alcohol, the sharp C-H stretch of the terminal alkyne, and the weak but characteristic C≡C triple bond stretch.[11]

Applications in Synthesis and Drug Discovery

1-(p-Tolyl)prop-2-yn-1-ol is not typically an end-product but rather a strategic intermediate. Its value lies in the synthetic versatility of its two key functional groups: the secondary alcohol and the terminal alkyne.

  • Precursor for Chiral Molecules: The secondary alcohol creates a stereocenter. Enantioselective synthesis or resolution can provide access to optically pure R- or S-enantiomers, which are critical in drug development where stereochemistry often dictates biological activity.[12][13]

  • Click Chemistry and Bioconjugation: The terminal alkyne is a perfect handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This allows for the efficient and specific covalent linking of the molecule to other molecules containing an azide group, such as biomolecules, polymers, or fluorescent tags.

  • Cross-Coupling Reactions: The terminal alkyne readily participates in various metal-catalyzed cross-coupling reactions, such as the Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings. These reactions are powerful tools for extending the carbon skeleton and synthesizing complex conjugated systems, which are often found in electronic materials and biologically active compounds.[14]

  • Synthesis of Heterocycles: The propargyl alcohol moiety can be used to construct a variety of heterocyclic rings, such as furans, pyrazoles, and isoxazoles, which are privileged scaffolds in medicinal chemistry.

G cluster_transformations Key Synthetic Transformations cluster_products Resulting Scaffolds A 1-(p-Tolyl)prop-2-yn-1-ol B Oxidation (e.g., PCC, DMP) A->B Alcohol -> Ketone C Sonogashira Coupling (Pd/Cu, R-X) A->C C-C Bond Formation D Click Reaction (CuAAC) (R-N₃) A->D Heterocycle Formation E Meyer-Schuster Rearrangement (Acid catalyst) A->E Rearrangement F Ynone (α,β-Unsaturated Ketone) B->F G Internal Alkyne (Disubstituted Acetylene) C->G H Triazole Ring (Heterocycle) D->H I α,β-Unsaturated Aldehyde/Ketone E->I

Caption: Potential synthetic pathways originating from 1-(p-Tolyl)prop-2-yn-1-ol.

Safety, Handling, and Storage

As with many chemical reagents, proper handling of 1-(p-Tolyl)prop-2-yn-1-ol is paramount for laboratory safety.

  • Hazard Statements: The compound is associated with GHS hazard statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled).[3]

  • Precautionary Statements: Standard precautions should be taken, including wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]

  • Storage: The compound should be stored in a tightly sealed container in a dry, cool place, with recommended storage temperatures between 2-8°C to ensure its long-term stability.[3]

References

  • Chem-Impex. 1-(4-Morpholinophenyl)-1-phenylprop-2-yn-1-ol. [Link]

  • Organic Syntheses. p-TOLUALDEHYDE. [Link]

  • PrepChem.com. Preparation of p-tolualdehyde. [Link]

  • Chemsrc. 1-Phenyl-2-propyn-1-ol | CAS#:4187-87-5. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of P-Tolualdehyde in Modern Organic Synthesis. [Link]

  • The Royal Society of Chemistry. Supplementary information. [Link]

  • PubChem. 1-o-Tolylprop-2-en-1-one | C10H10O | CID 562737. [Link]

  • PubChem. 1-(P-tolyl)prop-2-en-1-ol | C10H12O | CID 10931590. [Link]

  • Organic Chemistry Portal. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). [Link]

  • Wikipedia. Propargyl alcohol. [Link]

  • ResearchGate. Ethynylation reaction of acetylene and formaldehyde to 1,4‐butynediol.... [Link]

  • Anand, N. K., & Carreira, E. M. (2001). Facile Enantioselective Synthesis of Propargylic Alcohols by Direct Addition of Terminal Alkynes to Aldehydes. Journal of the American Chemical Society, 123(39), 9687–9688. [Link]

  • The Royal Society of Chemistry. Supporting Information final#1 rev. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • Chemistry Stack Exchange. Prop-2-yn-1-ol NMR spectrum differences. [Link]

  • Google Patents.
  • SpectraBase. 1-(m-Tolyl)propan-1-ol. [Link]

  • New Journal of Chemistry (RSC Publishing). Catalytic ethynylation of formaldehyde for selective propargyl alcohol production using the copper metal organic framework HKUST-1. [Link]

  • National Institutes of Health. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. [Link]

  • Organic Syntheses. Synthesis of 1,3-‐Dimethyl-‐3-‐(p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin-‐2(3H)-‐one by Cu(II)-‐Mediated Direct Oxidative Coupling. [Link]

  • Occupational Safety and Health Administration. PROPARGYL ALCOHOL. [Link]

  • Angene. 1-(p-Tolyl)propan-1-ol(CAS# 25574-04-3 ). [Link]

  • PubChem. 1-(p-Tolyl)-2-butyn-1-one | C11H10O | CID. [Link]

  • ACS Publications. Chiral Propargyl Alcohols via the Enantioselective Addition of Terminal Di- and Triynes to Aldehydes. [Link]

  • NIST WebBook. 2-Propen-1-ol. [Link]

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Exploratory

A Spectroscopic Deep Dive: Unveiling the Molecular Architecture of 1-(p-Tolyl)prop-2-yn-1-ol

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's structural and electronic properties is paramount. This in-depth technical guide provides a detailed spect...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's structural and electronic properties is paramount. This in-depth technical guide provides a detailed spectroscopic characterization of 1-(p-tolyl)prop-2-yn-1-ol, a propargyl alcohol derivative with significant potential in organic synthesis and medicinal chemistry. By delving into its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to provide a foundational understanding of its molecular architecture, serving as a crucial reference for its application and further development.

Introduction: The Significance of 1-(p-Tolyl)prop-2-yn-1-ol

1-(p-Tolyl)prop-2-yn-1-ol belongs to the class of propargyl alcohols, which are versatile building blocks in organic synthesis. The presence of a hydroxyl group adjacent to a carbon-carbon triple bond makes them reactive intermediates for a variety of transformations, including the synthesis of heterocycles, natural products, and pharmacologically active compounds. The tolyl group introduces specific electronic and steric properties that influence the molecule's reactivity and potential biological interactions. Accurate and detailed spectral analysis is therefore indispensable for confirming its identity, purity, and for predicting its chemical behavior.

Molecular Structure and Key Features

Before delving into the spectral data, it is essential to visualize the molecule's structure. The interplay of the aromatic tolyl group, the chiral carbinol center, and the reactive alkyne moiety dictates its unique spectroscopic signature.

Figure 1. Molecular structure of 1-(p-tolyl)prop-2-yn-1-ol.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides valuable information about the chemical environment of hydrogen atoms in a molecule. The spectrum of 1-(p-tolyl)prop-2-yn-1-ol is expected to show distinct signals for the aromatic protons, the methine proton, the alcoholic proton, the acetylenic proton, and the methyl protons.

Table 1: Predicted ¹H NMR Spectral Data for 1-(p-Tolyl)prop-2-yn-1-ol

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.35d2HAr-H (ortho to carbinol)
~7.15d2HAr-H (meta to carbinol)
~5.40d1HCH-OH
~2.90d1HC≡CH
~2.50s (br)1HOH
~2.30s3HCH₃

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary slightly depending on the solvent and concentration.

Interpretation and Causality
  • Aromatic Protons: The p-substituted tolyl group gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-withdrawing carbinol group are expected to be slightly downfield compared to the meta protons.

  • Methine Proton (CH-OH): This proton is adjacent to both the aromatic ring and the alkyne group, placing it in a deshielded environment. It will appear as a doublet due to coupling with the acetylenic proton.

  • Acetylenic Proton (C≡CH): The terminal alkyne proton typically resonates in the range of 2-3 ppm. Its coupling with the methine proton will result in a doublet.

  • Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding.[1] It often appears as a broad singlet and may exchange with D₂O.

  • Methyl Protons (CH₃): The methyl protons on the tolyl group are in a relatively shielded environment and will appear as a sharp singlet.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 1-(p-tolyl)prop-2-yn-1-ol in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of at least 1-2 seconds, and a spectral width that encompasses all expected proton signals.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides a map of the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal, and its chemical shift is indicative of its electronic environment.

Table 2: Predicted ¹³C NMR Spectral Data for 1-(p-Tolyl)prop-2-yn-1-ol

Chemical Shift (δ, ppm)Assignment
~138Ar-C (quaternary, C-CH₃)
~137Ar-C (quaternary, C-CHOH)
~129Ar-CH
~126Ar-CH
~84C ≡CH
~75C≡C H
~64C H-OH
~21C H₃

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

Interpretation and Causality
  • Aromatic Carbons: The aromatic region will show four signals: two for the quaternary carbons (one attached to the methyl group and one to the carbinol group) and two for the protonated aromatic carbons.

  • Alkynyl Carbons: The sp-hybridized carbons of the alkyne group typically resonate in the range of 70-90 ppm. The terminal, protonated carbon will be slightly upfield compared to the internal carbon.

  • Carbinol Carbon (CH-OH): The carbon bearing the hydroxyl group is deshielded and will appear around 60-70 ppm.

  • Methyl Carbon (CH₃): The methyl carbon of the tolyl group is the most shielded carbon and will appear at the highest field (lowest ppm value).

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Utilize the same NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This will result in each unique carbon appearing as a singlet. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.

Table 3: Key IR Absorption Bands for 1-(p-Tolyl)prop-2-yn-1-ol

Wavenumber (cm⁻¹)IntensityAssignment
~3300-3400Strong, BroadO-H stretch (alcohol)
~3300Strong, Sharp≡C-H stretch (alkyne)
~2120Weak to MediumC≡C stretch (alkyne)
~1610, 1510MediumC=C stretch (aromatic)
~1100StrongC-O stretch (alcohol)
Interpretation and Causality
  • O-H Stretch: The broad, strong absorption in the 3300-3400 cm⁻¹ region is characteristic of the stretching vibration of an alcohol O-H group involved in hydrogen bonding.

  • ≡C-H Stretch: The sharp, strong peak around 3300 cm⁻¹ is a definitive indicator of a terminal alkyne.

  • C≡C Stretch: The carbon-carbon triple bond stretch is typically weak and appears around 2120 cm⁻¹. Its intensity can be variable.

  • Aromatic C=C Stretches: The absorptions in the 1500-1600 cm⁻¹ region are due to the stretching vibrations of the carbon-carbon double bonds within the aromatic ring.

  • C-O Stretch: The strong absorption around 1100 cm⁻¹ corresponds to the stretching vibration of the carbon-oxygen single bond of the alcohol.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a thin film between salt plates (e.g., NaCl or KBr), or as a solution in a suitable solvent (e.g., CCl₄). For solid samples, a KBr pellet can be prepared.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Obtain a background spectrum of the empty sample compartment or the pure solvent. Then, acquire the sample spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. The molecular formula of 1-(p-tolyl)prop-2-yn-1-ol is C₁₀H₁₀O, with a molecular weight of 146.19 g/mol .[2]

Table 4: Expected Key Fragments in the Mass Spectrum of 1-(p-Tolyl)prop-2-yn-1-ol

m/zPossible Fragment
146[M]⁺ (Molecular Ion)
131[M - CH₃]⁺
117[M - CHO]⁺ or [p-tolyl-C≡CH]⁺
105[p-tolyl-C=O]⁺
91[C₇H₇]⁺ (Tropylium ion)
Interpretation and Causality
  • Molecular Ion Peak: The peak at m/z 146 corresponds to the intact molecule with one electron removed. Its presence is crucial for confirming the molecular weight.

  • [M - CH₃]⁺: Loss of a methyl radical from the tolyl group would result in a fragment at m/z 131.

  • [M - CHO]⁺: A common fragmentation pathway for benzylic alcohols is the loss of a CHO radical, leading to a fragment at m/z 117.

  • [p-tolyl-C=O]⁺: Another significant fragment is the tolyl acylium ion at m/z 105.

  • Tropylium Ion: The highly stable tropylium ion at m/z 91 is a very common fragment for compounds containing a benzyl moiety.

G M [M]⁺ (m/z 146) M_minus_CH3 [M - CH₃]⁺ (m/z 131) M->M_minus_CH3 - CH₃ M_minus_CHO [M - CHO]⁺ (m/z 117) M->M_minus_CHO - CHO tolyl_CO [p-tolyl-C=O]⁺ (m/z 105) M->tolyl_CO tropylium [C₇H₇]⁺ (m/z 91) tolyl_CO->tropylium - CO

Figure 2. Proposed mass spectral fragmentation pathway.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion, GC-MS, or LC-MS).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for fragmentation analysis or a softer ionization method like Electrospray Ionization (ESI) to primarily observe the molecular ion.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and the data is presented as a mass spectrum, which is a plot of ion intensity versus m/z.

Conclusion

The comprehensive spectroscopic analysis of 1-(p-tolyl)prop-2-yn-1-ol provides a detailed and self-validating picture of its molecular structure. The combined data from ¹H NMR, ¹³C NMR, IR, and MS are consistent with the proposed structure and provide a unique "fingerprint" for this compound. This guide serves as a foundational resource for researchers, enabling them to confidently identify and utilize this versatile building block in their synthetic and drug discovery endeavors. The provided protocols offer a starting point for reproducible and accurate spectral acquisition, ensuring the integrity of future research.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-(P-tolyl)prop-2-en-1-ol. Retrieved from [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). SDBS Home. AIST. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, December 18). Prop-2-yn-1-ol NMR spectrum differences. Retrieved from [Link]

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Foundational

13C NMR chemical shifts for 1-(p-Tolyl)prop-2-yn-1-ol

An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of 1-(p-Tolyl)prop-2-yn-1-ol Authored by: A Senior Application Scientist Foreword: The Role of ¹³C NMR in Modern Structural Elucidation In the landscape of pharm...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of 1-(p-Tolyl)prop-2-yn-1-ol

Authored by: A Senior Application Scientist

Foreword: The Role of ¹³C NMR in Modern Structural Elucidation

In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous determination of molecular structure is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, offers a direct and powerful window into the carbon skeleton of a molecule.[1] Unlike ¹H NMR, which provides information about the proton environment, ¹³C NMR directly probes the chemical environment of each unique carbon atom, revealing critical information about hybridization, connectivity, and the electronic effects of neighboring functional groups.[1] This guide provides a detailed analysis of the expected ¹³C NMR spectrum of 1-(p-tolyl)prop-2-yn-1-ol, a propargyl alcohol derivative, offering a framework for researchers to predict, acquire, and interpret such data with confidence.

Molecular Structure and Predicted ¹³C NMR Spectrum

1-(p-Tolyl)prop-2-yn-1-ol is a molecule that combines three key structural motifs: a para-substituted aromatic ring (the p-tolyl group), a secondary alcohol (the carbinol), and a terminal alkyne. The electronic interplay between these groups dictates the chemical environment, and thus the chemical shift (δ), of each carbon atom.

Due to the symmetry of the para-substituted tolyl group, the six aromatic carbons will resolve into four distinct signals. In total, we anticipate observing eight unique signals in the proton-decoupled ¹³C NMR spectrum.

Caption: Numbering scheme for 1-(p-Tolyl)prop-2-yn-1-ol.

Data Summary: Predicted Chemical Shifts

The following table summarizes the predicted chemical shift ranges for each carbon atom in 1-(p-tolyl)prop-2-yn-1-ol, based on established spectral data for analogous functional groups.[2][3][4][5]

Carbon AtomLabelHybridizationPredicted Chemical Shift (δ, ppm)Rationale & Justification
Carbinol CarbonC1sp³60 - 70Attached to an electronegative oxygen, this benzylic carbon is deshielded. Typical range for RCH₂OH is 50-65 ppm[2]; this more substituted carbon will be slightly further downfield.
Substituted AlkyneC2sp85 - 95Quaternary alkyne carbon. Generally, sp-hybridized carbons appear in the 70-110 ppm range.[3] Being internal and adjacent to the carbinol, it is expected in this region.
Terminal AlkyneC3sp70 - 80Terminal alkyne carbon (C-H). Typically found more upfield (more shielded) than the internal alkyne carbon.[6]
Quaternary AromaticC4sp²138 - 142The ipso-carbon, attached to the propargyl alcohol substituent. Its chemical shift is significantly influenced by the substituent. Aromatic carbons generally appear from 125-150 ppm.[2]
Aromatic CHC5, C9sp²126 - 130The two ortho-carbons are equivalent due to symmetry. Their shifts are influenced by both the methyl and the C(OH)R₂ substituents.
Aromatic CHC8, C7sp²128 - 132The two meta-carbons are equivalent due to symmetry. Their shifts are primarily influenced by the methyl group's electron-donating nature.
Quaternary AromaticC6sp²135 - 140The para-carbon, bearing the methyl group. Its shift is influenced by the alkyl substituent.
Methyl CarbonC10sp³20 - 25A typical chemical shift for an aromatic methyl group (tolyl).[2]

Experimental Protocol for Spectrum Acquisition

This section outlines a robust, self-validating methodology for acquiring a high-quality ¹³C NMR spectrum of 1-(p-tolyl)prop-2-yn-1-ol. The inclusion of a DEPT experiment is crucial for validating carbon assignments.

Materials and Instrumentation
  • Sample: 1-(p-Tolyl)prop-2-yn-1-ol (20-30 mg)

  • Solvent: Deuterated chloroform (CDCl₃), ~0.6 mL

  • Internal Standard: Tetramethylsilane (TMS)

  • Instrumentation: NMR Spectrometer (e.g., 75 MHz or 125 MHz for ¹³C observation)[7][8]

  • NMR Tubes: 5 mm diameter

Workflow for NMR Analysis

Caption: Standard workflow for ¹³C NMR structural analysis.

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 20-30 mg of 1-(p-tolyl)prop-2-yn-1-ol and dissolve it in approximately 0.6 mL of CDCl₃ directly in a clean vial. Add a small drop of TMS as the internal standard. Transfer the solution to a 5 mm NMR tube.

    • Causality: CDCl₃ is a common, relatively inert solvent that dissolves a wide range of organic compounds and provides a deuterium lock signal for the spectrometer.[7][9] TMS is the universally accepted standard for referencing ¹H and ¹³C NMR spectra to 0.0 ppm.[3]

  • Instrument Setup: Insert the sample into the NMR spectrometer. Allow the sample temperature to equilibrate (e.g., 298 K).[10] Tune and match the ¹³C probe.

  • Standard ¹³C Spectrum Acquisition: Acquire a standard proton-decoupled ¹³C spectrum. This experiment provides a single peak for each unique carbon environment.

    • Causality: Proton decoupling simplifies the spectrum by removing ¹³C-¹H coupling, causing all signals to appear as singlets and increasing the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).[1]

  • DEPT-135 and DEPT-90 Acquisition: Perform Distortionless Enhancement by Polarization Transfer (DEPT) experiments.

    • DEPT-135: In this spectrum, CH₃ and CH signals will appear as positive peaks, while CH₂ signals will appear as negative (inverted) peaks. Quaternary carbons will be absent.

    • DEPT-90: In this spectrum, only CH signals will appear as positive peaks. All other carbon signals (CH₃, CH₂, and quaternary) will be absent.

    • Causality: The DEPT pulse sequences are indispensable for determining the number of protons attached to each carbon.[1][6] By comparing the standard ¹³C spectrum with the DEPT-135 and DEPT-90 spectra, one can definitively distinguish between C, CH, CH₂, and CH₃ groups, which is the cornerstone of a trustworthy assignment.

Trustworthiness: A Self-Validating Approach to Spectral Assignment

The combination of a standard ¹³C spectrum with DEPT experiments creates a self-validating system for spectral interpretation.

  • Identify Quaternary Carbons: Any peak present in the standard ¹³C spectrum but absent in both DEPT-135 and DEPT-90 spectra corresponds to a quaternary carbon. For 1-(p-tolyl)prop-2-yn-1-ol, this applies to C2 , C4 , and C6 .

  • Identify CH Carbons: Peaks that are present and positive in both the DEPT-135 and DEPT-90 spectra correspond to CH carbons. This applies to C1 , C3 , C5 , C7 , C8 , and C9 .

  • Identify CH₃ Carbons: Any peak that is positive in the DEPT-135 spectrum but absent in the DEPT-90 spectrum corresponds to a CH₃ carbon. This applies to C10 .

  • Final Assignment: With the carbon types established, the final assignments can be made by correlating these types with the predicted chemical shifts from the table in Section 1.1. For instance, the quaternary carbon signal expected around 85-95 ppm can be confidently assigned to the alkyne carbon C2 , while the one around 20-25 ppm is assigned to the methyl carbon C10 . The substituent effects on the aromatic ring can then be used to differentiate the remaining signals.[11]

This systematic approach, grounded in multiple complementary experiments, ensures a high degree of confidence in the final structural assignment, meeting the rigorous standards required in research and development.

References

  • Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. [Link]

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  • 75MHz13C NMR SPECTRUM OF PROPYL p-TOLYL ETHER IN CDCl3. (2022). Chegg.com. [Link]

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Exploratory

Introduction: Contextualizing 1-(p-Tolyl)prop-2-yn-1-ol

An In-Depth Technical Guide to the Solubility Characteristics of 1-(p-Tolyl)prop-2-yn-1-ol 1-(p-Tolyl)prop-2-yn-1-ol is a secondary propargyl alcohol distinguished by its molecular architecture, which features a central...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Characteristics of 1-(p-Tolyl)prop-2-yn-1-ol

1-(p-Tolyl)prop-2-yn-1-ol is a secondary propargyl alcohol distinguished by its molecular architecture, which features a central carbinol group flanked by a p-tolyl ring and a terminal alkyne. This structure imparts a unique combination of polarity and lipophilicity, making it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry and materials science. The propargyl alcohol moiety is a versatile functional group, participating in a wide array of chemical transformations including coupling reactions, rearrangements, and the formation of complex heterocyclic systems.

A thorough understanding of the solubility of this compound is not merely academic; it is a critical prerequisite for its effective application. Solubility dictates the choice of solvents for chemical reactions, influences the efficiency of extraction and purification processes, and is a key determinant of bioavailability in potential pharmaceutical applications. This guide provides a comprehensive analysis of the solubility profile of 1-(p-Tolyl)prop-2-yn-1-ol, grounded in physicochemical principles and supported by practical experimental protocols.

Molecular Structure and Physicochemical Properties

The solubility of a compound is fundamentally governed by its structure. 1-(p-Tolyl)prop-2-yn-1-ol possesses three key structural features that collectively define its interactions with various solvents:

  • The Hydroxyl (-OH) Group: This is a polar, protic group capable of acting as both a hydrogen bond donor and acceptor. It is the primary driver of solubility in polar protic solvents.

  • The p-Tolyl Group (C₆H₄-CH₃): This aromatic, hydrocarbon moiety is large, nonpolar, and lipophilic. It promotes solubility in nonpolar and moderately polar organic solvents.

  • The Ethynyl Group (-C≡CH): The C-H bond of the terminal alkyne is weakly acidic, and the triple bond can participate in π-stacking and other weak interactions.

The interplay between the hydrophilic hydroxyl group and the lipophilic p-tolyl group results in an amphiphilic molecule with moderate overall polarity. The principle of "like dissolves like" is the guiding tenet for predicting its solubility[1].

PropertyValue / PredictionSource
Molecular Formula C₁₀H₁₀O[2]
Molecular Weight 146.19 g/mol [2]
Physical Form Solid (Predicted)
pKa 12.53 ± 0.20 (Predicted)[2]
logP (Octanol/Water) 1.66 (Predicted)[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 1[2]

The predicted octanol-water partition coefficient (logP) of 1.66 indicates a greater preference for the nonpolar octanol phase over the polar water phase, quantitatively supporting the prediction of limited water solubility and good solubility in organic media.

Qualitative Solubility Profile

Based on its molecular structure and supporting evidence from the synthesis and purification of analogous compounds[3][4][5][6], a qualitative solubility profile can be established.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic WaterSparingly Soluble / InsolubleThe large, nonpolar p-tolyl group dominates the small, polar hydroxyl group, limiting interaction with the water matrix.[6]
Methanol, EthanolSolubleThe alkyl chains of these alcohols can interact favorably with the p-tolyl group, while the hydroxyl groups can hydrogen bond.
Polar Aprotic Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Dichloromethane (DCM)SolubleThese solvents effectively solvate both the polar -OH group via dipole-dipole interactions and the nonpolar aromatic ring. THF and ethyl acetate are commonly used in its synthesis and extraction.[3][4]
Nonpolar Toluene, Hexane, Petroleum EtherSoluble to Moderately SolubleThe p-tolyl group drives solubility in these solvents. Solubility in highly nonpolar alkanes like hexane may be more limited than in aromatic solvents like toluene. Used in chromatographic purification.[4]
Aqueous Acid 5% HClInsolubleThe hydroxyl group is not basic enough to be protonated and form a soluble salt.[7]
Aqueous Base 5% NaOHInsolubleThe hydroxyl group is weakly acidic, but not acidic enough to be deprotonated by NaOH to form a soluble salt. The terminal alkyne proton is also not sufficiently acidic.[7]

This profile highlights the compound's versatility, being compatible with a wide range of common organic solvents used in a research and development setting.

Experimental Determination of Solubility: Protocols and Workflows

While theoretical predictions are valuable, empirical determination is essential for obtaining definitive solubility data. The following protocols are standard methodologies for this purpose.

Protocol 1: Qualitative Solubility Classification

This method rapidly assigns a compound to a solubility class, providing insights into its functional groups.[7][8]

Methodology:

  • Preparation: Label four small test tubes for Water, 5% NaOH, 5% HCl, and an Organic Solvent (e.g., Toluene).

  • Dispensing: Add approximately 20-30 mg of 1-(p-Tolyl)prop-2-yn-1-ol to each test tube.

  • Solvent Addition: Add 1 mL of the respective solvent to each tube.

  • Mixing: Agitate each tube vigorously for 30-60 seconds.

  • Observation: Observe each tube against a contrasting background. A compound is considered "soluble" if it dissolves completely to form a clear solution.

Logical Workflow for Qualitative Solubility Testing:

G start Start: 20 mg Compound test_water Add 1 mL Water & Agitate start->test_water is_water_sol Clear Solution? test_water->is_water_sol test_hcl Add 1 mL 5% HCl & Agitate is_water_sol->test_hcl No class_polar Class: Polar Neutral (Low MW) is_water_sol->class_polar Yes is_hcl_sol Clear Solution? test_hcl->is_hcl_sol test_naoh Add 1 mL 5% NaOH & Agitate is_hcl_sol->test_naoh No class_base Class: Basic (Amine) is_hcl_sol->class_base Yes is_naoh_sol Clear Solution? test_naoh->is_naoh_sol test_org Add 1 mL Toluene & Agitate is_naoh_sol->test_org No class_acid Class: Acidic (Carboxylic/Phenol) is_naoh_sol->class_acid Yes is_org_sol Clear Solution? test_org->is_org_sol class_nonpolar Class: Nonpolar / High MW Neutral is_org_sol->class_nonpolar Yes class_insoluble Class: Insoluble (Polymer/Inorganic) is_org_sol->class_insoluble No

Caption: Decision tree for qualitative solubility classification.

Protocol 2: Semi-Quantitative Equilibrium Solubility (Shake-Flask Method)

This is the gold-standard method for determining the thermodynamic equilibrium solubility of a compound.

Methodology:

  • Preparation: Add an excess amount of 1-(p-Tolyl)prop-2-yn-1-ol (enough to ensure solid is present after equilibration) to a known volume of the desired solvent in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vial to stand, or centrifuge it, to separate the undissolved solid from the saturated supernatant.

  • Sampling: Carefully withdraw a precise aliquot of the clear supernatant.

  • Dilution: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical instrument.

  • Quantification: Analyze the concentration of the diluted sample using a calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.

  • Calculation: Calculate the original concentration in the saturated solution (e.g., in mg/mL or µg/mL), accounting for the dilution factor.

Workflow for the Shake-Flask Method:

cluster_prep Preparation & Equilibration cluster_sep Separation & Sampling cluster_analysis Analysis A Add excess solid to solvent B Seal and agitate (24h, 25°C) A->B C Centrifuge to pellet solid B->C D Withdraw aliquot of supernatant C->D E Dilute aliquot D->E F Quantify via calibrated HPLC E->F G Calculate Solubility (mg/mL) F->G

Caption: Workflow for determining equilibrium solubility.

Safety and Handling Considerations

While a specific Safety Data Sheet (SDS) for 1-(p-Tolyl)prop-2-yn-1-ol is not widely available, data from structurally related compounds should inform handling procedures. Propargyl alcohols can be hazardous, and aromatic compounds can be irritants.[9][10]

  • Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[10]

  • Exposure: Avoid direct contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.[10]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.

Conclusion

1-(p-Tolyl)prop-2-yn-1-ol is a moderately polar compound with a solubility profile dominated by its amphiphilic character. It exhibits high solubility in a broad range of common polar aprotic and nonpolar organic solvents, such as THF, ethyl acetate, and toluene, which is advantageous for its use in organic synthesis. Conversely, its solubility in water is expected to be limited due to the large, lipophilic p-tolyl group. This well-defined solubility behavior allows for straightforward manipulation during reaction work-ups and purification by silica gel chromatography. For applications in drug development or formulation science, a precise quantitative determination of its aqueous solubility using standardized methods like the shake-flask protocol is imperative.

References

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Foundational

The Propargyl Alcohol Scaffold: A Nexus of Reactivity and Biological Function

An In-depth Technical Guide Abstract: The propargyl alcohol moiety, characterized by the presence of both a hydroxyl group and a carbon-carbon triple bond, represents a uniquely versatile and reactive scaffold in medicin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract: The propargyl alcohol moiety, characterized by the presence of both a hydroxyl group and a carbon-carbon triple bond, represents a uniquely versatile and reactive scaffold in medicinal chemistry and drug development.[1] Its derivatives are not merely synthetic intermediates but are frequently the core of molecules exhibiting a wide spectrum of biological activities.[1][2] This guide provides an in-depth exploration of the biological landscape of propargyl alcohol derivatives, moving from their fundamental reactivity to their roles as therapeutic agents. We will dissect their mechanisms of action, provide field-proven experimental protocols for their evaluation, and discuss the critical structure-activity relationships that govern their function. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potent capabilities of this remarkable chemical entity.

The Chemical Foundation: Why Propargyl Alcohols are Special

The power of the propargyl alcohol scaffold lies in its dual functionality.[1] The hydroxyl group can be readily derivatized or act as a hydrogen bond donor/acceptor, while the terminal alkyne is a hub of reactivity. This alkyne group is not just a rigid linker; it is an electron-rich system that can participate in a vast array of chemical transformations, including nucleophilic additions, cycloadditions (like the well-known "click" reaction), and reactions catalyzed by transition metals.[1] This inherent reactivity makes these molecules valuable building blocks for constructing complex molecular architectures found in pharmaceuticals and agrochemicals.[3][4][5] The ability to easily generate these compounds from readily available terminal alkynes and carbonyl compounds further enhances their attractiveness in synthetic campaigns.[1][6]

G cluster_0 Propargyl Alcohol Core cluster_1 Reactive Sites cluster_2 Biological Implications PA R-C(OH)-C≡C-H OH Hydroxyl Group (H-Bonding, Derivatization) PA->OH Alkyne Alkyne Group (Cycloaddition, Nucleophilic Attack) PA->Alkyne Scaffold Rigid Scaffold for Pharmacophore Display PA->Scaffold Solubility Modulation of Physicochemical Properties OH->Solubility Target Covalent Modification of Bio-targets Alkyne->Target

Figure 1: Core structure and functional implications of the propargyl alcohol moiety.

A Spectrum of Biological Activities

The unique electronic and structural features of propargyl alcohol derivatives have led to their investigation across numerous therapeutic areas. Their ability to act as mechanism-based inhibitors, engage in specific binding interactions, and serve as platforms for further functionalization has yielded compounds with significant potency.[2][7]

Antimicrobial and Antifungal Activity

Several derivatives have demonstrated notable activity against both Gram-positive and Gram-negative bacteria.[8] The mechanism is often linked to the disruption of essential cellular processes. For instance, the natural antifungal agent Capillin, which features a propargyl alcohol-related structure, is synthesized via carbonyl oxidation of its pendant propargylic alcohols.[3] Structure-activity relationship (SAR) studies on certain aromatic homopropargyl alcohols have indicated that the presence of both the benzene ring and a free hydroxyl group appears to be crucial for their antibacterial effect.[8]

Anticancer and Antiviral Applications

In oncology, the propargyl group is a key component in the synthesis of various active pharmaceutical ingredients (APIs).[5] Its high reactivity is harnessed to create compounds that can alkylate biological targets, leading to cytotoxic effects in cancer cells. The rigid nature of the alkyne can also serve to orient pharmacophoric groups in a precise geometry to maximize interaction with enzyme active sites or receptors. Similarly, in antiviral research, the alkyne group can enhance the bioactivity of drug candidates.[5]

Enzyme Inhibition: The Case of Monoamine Oxidase (MAO)

One of the most prominent applications of the propargyl scaffold is in the design of enzyme inhibitors, particularly for monoamine oxidase-B (MAO-B).[3] Drugs like Pargyline and Rasagiline are used in the treatment of Parkinson's disease and function as irreversible inhibitors of MAO-B.[3] The propargyl group in these molecules acts as a "suicide substrate." After initial binding to the enzyme's active site, the alkyne is metabolically activated by the enzyme's flavin cofactor, leading to the formation of a highly reactive species that covalently bonds to the enzyme, permanently inactivating it.

Other Therapeutic Areas

The versatility of this scaffold extends to other areas as well. Propargyl alcohol-derived 1,2,3-triazoles have demonstrated antiplasmodial activity, suggesting potential applications in the treatment of malaria.[9] Furthermore, compounds like levonorgestrel and ethinylestradiol, which are common therapeutic hormones, also contain the propargylic alcohol functional group.[3]

Derivative Class Biological Activity Example / Key Finding Reference
Aromatic Homopropargyl AlcoholsAntibacterialActivity against Gram (+) and Gram (-) bacteria; free hydroxyl and benzene ring are important for function.[8]
PropargylaminesMAO-B InhibitionIrreversible "suicide" inhibition for Parkinson's disease treatment (e.g., Rasagiline).[3]
Propargyl Alcohol-derived TriazolesAntiplasmodialActivity against Plasmodium falciparum.[9]
General DerivativesAnticancerServe as building blocks for APIs that can alkylate biological targets.[5]
Natural Product AnaloguesAntifungalThe natural agent Capillin is derived from a propargylic alcohol precursor.[3]

Table 1: Summary of key biological activities of propargyl alcohol derivatives.

Experimental Evaluation: Protocols and Workflows

A rigorous and systematic approach is essential to validate the biological activity of newly synthesized propargyl alcohol derivatives. The following section outlines core experimental protocols and a logical workflow for screening and characterization.

General Screening Workflow

The evaluation of a new chemical entity typically follows a hierarchical process. An initial broad-spectrum screen for a desired activity (e.g., cytotoxicity against a cancer cell line) is followed by more specific secondary assays to elucidate the mechanism of action and determine potency (e.g., IC₅₀ determination against a specific enzyme).

Figure 2: A standard workflow for the biological screening of novel compounds.

Protocol: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a compound that visibly inhibits microbial growth. It is a foundational assay in antimicrobial drug discovery.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium and inoculated with a standardized number of bacteria. Growth is assessed after incubation by visual inspection or spectrophotometry.

Methodology:

  • Preparation of Stock Solution: Dissolve the propargyl alcohol derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Bacterial Inoculum: Culture the test bacterium (e.g., Staphylococcus aureus or Escherichia coli) in an appropriate broth (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. Adjust the culture turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Serial Dilution: In a 96-well microtiter plate, add 100 µL of broth to all wells. Add 2 µL of the compound stock solution to the first well and perform a 2-fold serial dilution across the plate.

  • Inoculation: Dilute the standardized bacterial culture and add an equal volume to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control well (broth + bacteria, no compound) and a negative control well (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is defined as the lowest concentration of the compound at which there is no visible growth.

Self-Validation: The clarity of the negative control and robust growth in the positive control are essential for validating the assay run. A known antibiotic (e.g., ciprofloxacin) should be run in parallel as a quality control measure.

Protocol: Cytotoxicity (MTT) Assay

This colorimetric assay is a standard method for assessing the effect of a compound on cell proliferation and viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Seed a 96-well plate with a cancer cell line (e.g., HeLa or A549) at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the propargyl alcohol derivative in culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use a non-linear regression model to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Trustworthiness: The assay's reliability depends on consistent cell seeding, accurate dilutions, and ensuring the formazan crystals are fully dissolved before reading. A known cytotoxic drug (e.g., doxorubicin) should be used as a positive control.

Toxicity and Safety Profile

While the derivatives of propargyl alcohol hold therapeutic promise, it is imperative to consider the toxicological profile of the parent molecule. Propargyl alcohol itself is a toxic and flammable liquid.[5][10] Studies have shown that it can be absorbed through inhalation and skin contact.[10][11] Metabolism, primarily by enzymes like catalase and CYP2E1, can convert it into the reactive metabolite propargylaldehyde, which can deplete cellular glutathione and lead to toxicity.[11] While carcinogenicity data following dermal exposure is limited, its potential for systemic toxicity is well-documented, making careful handling and appropriate personal protective equipment essential for any researcher working with these compounds.[10] The toxicological profile of any new derivative must be thoroughly evaluated as part of the drug development process.

Conclusion and Future Perspectives

Propargyl alcohol derivatives represent a cornerstone of modern medicinal chemistry. Their inherent reactivity, when properly channeled, provides a powerful tool for designing potent and specific therapeutic agents, from irreversible enzyme inhibitors to complex heterocyclic scaffolds.[1][4] The future of this field lies in the rational design of new derivatives with improved selectivity and reduced off-target toxicity. The integration of computational modeling with advanced synthetic strategies will enable the exploration of novel chemical spaces. As our understanding of disease biology deepens, the unique chemical properties of the propargyl alcohol scaffold will undoubtedly continue to provide innovative solutions to challenging therapeutic problems, solidifying its place as an indispensable asset in the drug discovery arsenal.[5]

References

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  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. (2022). National Institutes of Health. Retrieved January 28, 2026, from [Link]

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  • Recent Progress in Application of Propargylic Alcohols in Organic Syntheses. (2023). Wiley Online Library. Retrieved January 28, 2026, from [Link]

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Exploratory

Potential therapeutic applications of substituted propargyl alcohols

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The propargyl alcohol motif, a seemingly simple functional group, has emerged as a powerful and versatile scaffold in t...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The propargyl alcohol motif, a seemingly simple functional group, has emerged as a powerful and versatile scaffold in the design and synthesis of novel therapeutic agents. Its unique electronic properties and three-dimensional structure confer upon it the ability to interact with a diverse range of biological targets, leading to a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the burgeoning field of substituted propargyl alcohols, with a focus on their therapeutic applications in oncology, neurodegenerative diseases, and infectious diseases. We will delve into the underlying mechanisms of action, explore established structure-activity relationships, and provide detailed experimental protocols for the synthesis and biological evaluation of these promising compounds. This guide is intended to serve as a valuable resource for researchers and drug development professionals seeking to leverage the therapeutic potential of the propargyl scaffold.

Introduction: The Chemical Versatility of the Propargyl Group

The propargyl group, characterized by a carbon-carbon triple bond adjacent to a hydroxyl-bearing carbon, is more than a mere structural curiosity. The sp-hybridized carbons of the alkyne create a linear, rigid element, while the electron-withdrawing nature of the triple bond enhances the acidity of the terminal proton and influences the reactivity of the adjacent alcohol. This unique combination of features makes propargyl alcohols valuable intermediates in organic synthesis, enabling a wide array of chemical transformations.[1]

From a medicinal chemistry perspective, the propargyl moiety can act as a bioisostere for other functional groups, participate in crucial binding interactions with protein targets, and serve as a reactive handle for covalent modification of enzymes. It is this chemical versatility that has propelled substituted propargyl alcohols to the forefront of modern drug discovery.

Therapeutic Applications in Oncology

The quest for novel and effective anticancer agents has led to the exploration of diverse chemical scaffolds, with substituted propargyl alcohols demonstrating significant promise. Their mechanisms of action in oncology are varied, ranging from the induction of programmed cell death (apoptosis) to the targeted inhibition of key enzymes involved in cancer progression.

Induction of Apoptosis

A number of studies have highlighted the ability of propargyl alcohol derivatives to trigger apoptosis in cancer cells. For instance, certain synthetic benzyl alcohol derivatives have been shown to mediate their anticancer effects through the induction of apoptosis, characterized by an increase in caspase-9 and the Bax:Bcl-2 ratio.[2] The activation of the caspase cascade is a hallmark of apoptosis, and compounds that can modulate this pathway are of significant therapeutic interest.[3]

Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a common feature of many cancers. Consequently, kinase inhibitors have become a major class of anticancer drugs.[4] The propargyl group has been incorporated into the structure of some kinase inhibitors, where it can contribute to binding affinity and selectivity. For example, Sorafenib, a multi-kinase inhibitor, contains a terminal alkyne and is known to induce apoptosis and autophagy in cancer cells.[]

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are enzymes that play a critical role in the epigenetic regulation of gene expression.[6] Their aberrant activity is associated with the development and progression of cancer, making them attractive targets for therapeutic intervention.[7] Propargylamine-based scaffolds have been investigated as HDAC inhibitors. Structure-activity relationship (SAR) studies have shown that R-configured propargylamines can enhance selectivity for HDAC6.[8] Furthermore, substituting the aromatic portion of these inhibitors with a thiophene derivative has been shown to maintain high affinity while reducing cytotoxicity, suggesting a path towards developing safer HDAC inhibitors.[8]

Applications in Neurodegenerative Diseases

The development of effective treatments for neurodegenerative disorders such as Alzheimer's and Parkinson's disease represents a major challenge in modern medicine. Substituted propargyl alcohols, particularly in the form of propargylamines, have emerged as a promising class of compounds for the treatment of these debilitating conditions.

Multi-Target-Directed Ligands for Alzheimer's Disease

The complex and multifactorial nature of Alzheimer's disease has spurred the development of multi-target-directed ligands (MTDLs), compounds designed to interact with multiple pathological pathways simultaneously.[9] Propargylamine-derived MTDLs have shown considerable promise, often combining the inhibition of both cholinesterases and monoamine oxidases (MAOs).

These compounds, such as ladostigil, M30, and ASS234, have demonstrated a range of beneficial effects in preclinical models, including:

  • Cholinesterase and Monoamine Oxidase Inhibition: Addressing the cholinergic deficit and monoaminergic imbalances observed in Alzheimer's disease.

  • Antioxidant and Iron-Chelating Activities: Mitigating oxidative stress and metal-induced toxicity.

  • Regulation of Amyloid-β and Tau Pathology: Influencing the processing of amyloid precursor protein (APP) and protecting against tau hyperphosphorylation.

  • Neuroprotective Effects: Suppressing mitochondrial permeability transition pore opening and modulating protein kinase C signaling and Bcl-2 family proteins.

The neuroprotective effects of these compounds are often attributed, at least in part, to the propargylamine moiety itself, which has been shown to possess anti-apoptotic properties independent of MAO inhibition.[10]

Targeting GSK-3β and BACE1 in Alzheimer's Disease

Glycogen synthase kinase 3β (GSK-3β) and β-site amyloid precursor protein cleaving enzyme 1 (BACE1) are two other key enzymes implicated in the pathogenesis of Alzheimer's disease.[11][12] Inhibition of GSK-3β has been shown to reduce BACE1-mediated cleavage of APP and subsequent amyloid-β production.[11] The development of dual inhibitors targeting both BACE1 and GSK-3β is an active area of research, and propargyl-containing scaffolds could potentially be employed in the design of such molecules.[12]

Antimicrobial Properties of Substituted Propargyl Alcohols

The rise of antimicrobial resistance necessitates the discovery and development of new classes of antimicrobial agents. Substituted propargyl alcohols have demonstrated promising activity against a range of pathogenic bacteria and fungi.

Antibacterial Activity

Studies have shown that certain N-arylpyrrole derivatives exhibit potent antibacterial activity against ESKAPE pathogens and methicillin-resistant Staphylococcus aureus (MRSA).[13] Structure-activity relationship (SAR) analysis of these compounds has revealed that a highly lipophilic moiety at the C-2 position and a cationic moiety at the C-5 position are crucial for antibacterial activity.[13] For some of these compounds, MIC values against MRSA were as low as 4 µg/mL.[13]

Antifungal Activity

The antifungal potential of propargyl-containing compounds has also been explored. For instance, phenothiazine derivatives have shown broad-spectrum antifungal activity, including against fluconazole-resistant Candida albicans and Candida auris.[14] SAR studies on these compounds have led to the identification of analogs with 2- to 4-fold greater potency.[14]

Experimental Protocols

To facilitate further research in this area, we provide the following detailed protocols for the synthesis and biological evaluation of substituted propargyl alcohols.

Synthesis of a Representative Substituted Propargyl Alcohol

This protocol describes a general method for the synthesis of a secondary propargylic alcohol via the addition of a terminal alkyne to an aldehyde.[15]

Materials:

  • Aldehyde (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (1.1 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the terminal alkyne and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi dropwise to the stirred solution.

  • Stir the resulting solution at -78 °C for 30 minutes.

  • Add a solution of the aldehyde in anhydrous THF dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired propargyl alcohol.

Cytotoxicity Evaluation using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[16]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well microtiter plates

  • Substituted propargyl alcohol test compound

  • MTT solution (5 mg/mL in PBS)

  • MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[16]

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37 °C, or until a purple precipitate is visible.[17]

  • Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.[17]

  • Leave the plate at room temperature in the dark for 2 hours.[17]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Kinase Inhibition Assay (Fluorescent)

This protocol provides a general framework for a fluorescent-based in vitro kinase assay.[18]

Materials:

  • Kinase of interest

  • Peptide substrate with a fluorescent reporter (e.g., Sox)[18]

  • Kinase assay buffer

  • ATP solution

  • Substituted propargyl alcohol test compound

  • Fluorometer

Procedure:

  • Prepare a reaction mixture containing the kinase and peptide substrate in the kinase assay buffer.

  • Prepare serial dilutions of the test compound in the assay buffer.

  • Add the test compound dilutions to the reaction mixture and incubate for a predetermined time to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a pre-warmed ATP solution.

  • Monitor the increase in fluorescence emission at the appropriate wavelength (e.g., 485 nm for Sox) over time.[18]

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Determine the IC₅₀ value of the compound by plotting the reaction rates against the inhibitor concentrations.

Apoptosis Detection by Western Blotting

This protocol outlines the detection of key apoptotic markers, such as cleaved caspases and PARP, by Western blotting.[15]

Materials:

  • Cell lysates from treated and untreated cells

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies against apoptotic markers (e.g., cleaved caspase-3, cleaved PARP)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting imaging system

Procedure:

  • Separate proteins from cell lysates by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4 °C.

  • Wash the membrane with TBST (3 x 10 minutes).

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST (3 x 10 minutes).

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analyze the changes in the expression levels of the apoptotic markers between treated and untreated samples.

Antimicrobial Susceptibility Testing: Broth Microdilution

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a compound using the broth microdilution method according to CLSI guidelines.[19]

Materials:

  • Bacterial or fungal strain of interest

  • Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Substituted propargyl alcohol test compound

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized inoculum of the microorganism.

  • Prepare serial two-fold dilutions of the test compound in the appropriate broth in a 96-well plate.

  • Inoculate each well with the standardized microbial suspension.

  • Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubate the plate under appropriate conditions (e.g., 37 °C for 18-24 hours for bacteria).

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation and Visualization

Quantitative Data Summary
Compound ClassTherapeutic AreaTarget/MechanismKey Findings (IC₅₀/MIC)
Propargylamine DerivativesNeurodegenerationMulti-target (MAO, ChE, etc.)Neuroprotective, cognitive improvement
Propargylamine-basedOncologyHDAC6 InhibitionIncreased selectivity
N-arylpyrrole DerivativesInfectious DiseaseAntibacterialMIC = 4 µg/mL against MRSA[13]
Phenothiazine DerivativesInfectious DiseaseAntifungalBroad-spectrum activity
Signaling Pathway and Workflow Diagrams

Apoptosis_Pathway Propargyl_Alcohol_Derivative Propargyl_Alcohol_Derivative Pro-apoptotic_Proteins Pro-apoptotic_Proteins Propargyl_Alcohol_Derivative->Pro-apoptotic_Proteins Activates Anti-apoptotic_Proteins Anti-apoptotic_Proteins Propargyl_Alcohol_Derivative->Anti-apoptotic_Proteins Inhibits Caspase_Activation Caspase_Activation Pro-apoptotic_Proteins->Caspase_Activation Anti-apoptotic_Proteins->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Induction of Apoptosis by Propargyl Alcohol Derivatives.

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Kinase_Substrate_Mix Kinase_Substrate_Mix Incubation Incubation Kinase_Substrate_Mix->Incubation Inhibitor_Dilutions Inhibitor_Dilutions Inhibitor_Dilutions->Incubation ATP_Addition ATP_Addition Incubation->ATP_Addition Fluorescence_Measurement Fluorescence_Measurement ATP_Addition->Fluorescence_Measurement Data_Analysis Data_Analysis Fluorescence_Measurement->Data_Analysis IC50_Determination IC50_Determination Data_Analysis->IC50_Determination

Caption: Workflow for In Vitro Kinase Inhibition Assay.

Conclusion and Future Perspectives

Substituted propargyl alcohols represent a rich and largely untapped source of novel therapeutic agents. Their chemical tractability and diverse biological activities make them an attractive scaffold for drug discovery efforts in oncology, neurodegeneration, and infectious diseases. The continued exploration of their mechanisms of action and the elucidation of detailed structure-activity relationships will undoubtedly pave the way for the development of next-generation therapeutics with improved efficacy and safety profiles. As our understanding of the complex interplay between chemical structure and biological function deepens, the propargyl scaffold is poised to play an increasingly important role in addressing unmet medical needs.

References

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  • Carreiras, M. do C., Ismaili, L., & Marco-Contelles, J. (2020). Propargylamine-derived multi-target directed ligands for Alzheimer's disease therapy. Bioorganic & Medicinal Chemistry Letters, 30(3), 126880. [Link]

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  • Inhibition of GSK3β-mediated BACE1 expression reduces Alzheimer-associated phenotypes. (n.d.). JCI.[Link]

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  • In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. (n.d.). MDPI.[Link]

  • Evaluation of Propargyl Alcohol Toxicity and Carcinogenicity in F344/N Rats and B6C3F1/N Mice Following Whole-body Inhalation Exposure. (n.d.). NIH.[Link]

  • Design, synthesis, and activity of HDAC inhibitors with a N-formyl hydroxylamine head group. (2004). PubMed.[Link]

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  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io.[Link]

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Foundational

The Versatile Virtuoso: A Technical Guide to 1-(p-Tolyl)prop-2-yn-1-ol in Modern Organic Synthesis

Abstract In the intricate tapestry of organic synthesis, the strategic selection of building blocks is paramount to the successful construction of complex molecular architectures. Among these, propargyl alcohols stand ou...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the intricate tapestry of organic synthesis, the strategic selection of building blocks is paramount to the successful construction of complex molecular architectures. Among these, propargyl alcohols stand out as exceptionally versatile intermediates, possessing a unique trifecta of reactive sites: the hydroxyl group, the carbon-carbon triple bond, and the activated propargylic position. This technical guide delves into the core utility of a particularly valuable member of this class: 1-(p-tolyl)prop-2-yn-1-ol . We will explore its synthesis, physicochemical properties, and its diverse applications as a linchpin in key synthetic transformations, including multicomponent reactions, rearrangement cascades, and the construction of vital heterocyclic scaffolds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this powerful and adaptable building block.

Introduction: The Strategic Value of a Multifunctional Synthon

1-(p-Tolyl)prop-2-yn-1-ol, a secondary propargyl alcohol, is a crystalline solid at room temperature. Its strategic importance in organic synthesis stems from the orthogonal reactivity of its functional groups. The terminal alkyne provides a handle for a plethora of transformations, including metal-catalyzed cross-coupling reactions and cycloadditions. The secondary alcohol functionality allows for derivatization, oxidation, or participation in rearrangement reactions. The presence of the p-tolyl group provides steric and electronic influence, which can be exploited to control stereoselectivity in certain reactions and introduces a lipophilic aromatic moiety, a common feature in many biologically active molecules.

This guide will provide a comprehensive overview of the synthesis and reactivity of 1-(p-tolyl)prop-2-yn-1-ol, with a focus on practical applications and detailed experimental protocols.

Physicochemical and Safety Profile

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective and safe use in the laboratory.

Table 1: Physicochemical Properties of 1-(p-Tolyl)prop-2-yn-1-ol and Related Compounds

Property1-(p-Tolyl)prop-2-yn-1-ol1-Phenylprop-2-en-1-ol (related)[1]2-(p-Tolyl)propionic acid (related)
CAS Number 7342-07-6[2]98-85-1938-94-3[3]
Molecular Formula C₁₀H₁₀O[2]C₉H₁₀OC₁₀H₁₂O₂
Molecular Weight 146.19 g/mol [2]134.18 g/mol 164.20 g/mol
Appearance White to orange to green powder/crystal[4]--
Melting Point 69.5-75.9 °C[4]--
Boiling Point 235 °C (estimated)[5]--
Solubility Soluble in methanol[4]--

Spectral Data:

  • Infrared (IR) Spectroscopy: The IR spectrum of a propargyl alcohol is characterized by several key absorbances. A strong, broad band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretch of the alcohol. A sharp, weak band around 3300 cm⁻¹ is indicative of the ≡C-H stretch of the terminal alkyne. The C≡C triple bond stretch appears as a weak absorption in the 2100-2260 cm⁻¹ region.

Safety Information:

1-(p-Tolyl)prop-2-yn-1-ol should be handled with care in a well-ventilated fume hood.[3][6] It is harmful if swallowed, and may cause skin and eye irritation.[2][7][8] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[6][9]

Synthesis of 1-(p-Tolyl)prop-2-yn-1-ol

The most common and straightforward method for the synthesis of 1-(p-tolyl)prop-2-yn-1-ol is the nucleophilic addition of an ethynyl anion equivalent to p-tolualdehyde.

G cluster_reagents p_tolualdehyde p-Tolualdehyde product 1-(p-Tolyl)prop-2-yn-1-ol p_tolualdehyde->product 1. Add acetylide ethynyl_grignard Ethynylmagnesium bromide or other acetylide product->product solvent Anhydrous THF G aldehyde Aldehyde (e.g., Benzaldehyde) product Propargylamine Derivative aldehyde->product amine Secondary Amine (e.g., Piperidine) amine->product alkyne 1-(p-Tolyl)prop-2-yn-1-ol (or its derivative) alkyne->product catalyst Metal Catalyst (e.g., Cu(I), Au(I)) catalyst->product G propargyl_alcohol 1-(p-Tolyl)prop-2-yn-1-ol enone 1-(p-Tolyl)prop-2-en-1-one propargyl_alcohol->enone catalyst Acid Catalyst (e.g., H₂SO₄, TsOH) catalyst->enone G diketone 1,4-Dicarbonyl Precursor furan Substituted Furan diketone->furan acid_catalyst Acid Catalyst (e.g., H₂SO₄, P₂O₅) acid_catalyst->furan

Sources

Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Grignard Reaction Synthesis of 1-(p-Tolyl)prop-2-yn-1-ol

Abstract: This document provides a comprehensive, field-tested protocol for the synthesis of 1-(p-Tolyl)prop-2-yn-1-ol, a valuable propargyl alcohol intermediate in pharmaceutical and materials science research. The synt...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, field-tested protocol for the synthesis of 1-(p-Tolyl)prop-2-yn-1-ol, a valuable propargyl alcohol intermediate in pharmaceutical and materials science research. The synthesis is achieved through the Grignard reaction, a cornerstone of carbon-carbon bond formation. This guide details the in situ preparation of the ethynylmagnesium bromide Grignard reagent and its subsequent nucleophilic addition to p-tolualdehyde. We delve into the causality behind critical experimental steps, offer a robust, self-validating methodology, and provide essential safety and troubleshooting guidance for researchers, scientists, and drug development professionals.

Introduction and Scientific Background

Propargyl alcohols are versatile synthetic building blocks due to the unique reactivity of their alcohol and alkyne functional groups. The target molecule, 1-(p-Tolyl)prop-2-yn-1-ol, serves as a precursor for more complex molecular architectures. The Grignard reaction, discovered by Nobel laureate Victor Grignard, remains one of the most powerful and widely used methods for creating carbon-carbon bonds.[1][2]

The reaction's core principle involves the nucleophilic character of the carbon atom in the organomagnesium halide (Grignard reagent).[3] The bond between carbon and magnesium is highly polarized towards carbon, rendering it a potent nucleophile and a strong base.[1][3] This nucleophilic carbon readily attacks the electrophilic carbonyl carbon of an aldehyde or ketone.[4][5][6] In this specific synthesis, we first generate an alkynyl Grignard reagent, ethynylmagnesium bromide, by deprotonating acetylene with a pre-formed alkyl Grignard, such as ethylmagnesium bromide.[7] The resulting ethynylmagnesium bromide then attacks the carbonyl of p-tolualdehyde to form a magnesium alkoxide intermediate. A subsequent aqueous work-up with a mild acid protonates this intermediate to yield the final secondary alcohol product.[1][8]

Materials and Reagents

Proper preparation and handling of reagents are critical for the success of a Grignard reaction, which is notoriously sensitive to moisture.[9]

Reagent/MaterialGradeSupplier (Example)Notes
Magnesium Turnings99.8%Sigma-AldrichMust be fresh and unoxidized.
IodineCrystal, ReagentFisher ScientificUsed as an activator for magnesium.[10][11]
Ethyl Bromide99%, anhydrousAcros Organics
Tetrahydrofuran (THF)Anhydrous, >99.9%Sigma-AldrichMust be freshly distilled from sodium/benzophenone or from a sealed commercial bottle.
Acetylene GasPurifiedPraxair/Airgas
p-Tolualdehyde97%Alfa AesarShould be freshly distilled if purity is questionable.
Ammonium Chloride (NH₄Cl)ACS Reagent, ≥99.5%VWRFor preparing the quenching solution.
Diethyl Ether (Et₂O)AnhydrousFisher ScientificFor extraction.
Magnesium Sulfate (MgSO₄)AnhydrousVWRFor drying the organic phase.
Nitrogen Gas (N₂)High PurityFor maintaining an inert atmosphere.

Experimental Workflow and Mechanism

Overall Workflow

The synthesis is a multi-step, one-pot process that requires careful execution under anhydrous and inert conditions.

G cluster_0 Part A: Grignard Reagent Preparation cluster_1 Part B: Reaction and Product Isolation A Apparatus Setup (Flame-Dried Glassware) B Mg Activation (Iodine Crystal) A->B C Ethylmagnesium Bromide Formation B->C D Acetylene Introduction (Ethynylmagnesium Bromide Formation) C->D E Addition of p-Tolualdehyde (0 °C to RT) D->E Proceed to Reaction F Reaction Quenching (Sat. aq. NH₄Cl) E->F G Liquid-Liquid Extraction (Et₂O) F->G H Drying and Solvent Removal G->H I Purification (Column Chromatography) H->I J Final Product: 1-(p-Tolyl)prop-2-yn-1-ol I->J

Caption: High-level workflow for the synthesis of 1-(p-Tolyl)prop-2-yn-1-ol.

Reaction Mechanism

The core of the synthesis is the nucleophilic attack of the acetylide anion on the aldehyde's carbonyl carbon.

Caption: Mechanism of Grignard addition of ethynylmagnesium bromide to p-tolualdehyde.

Detailed Experimental Protocol

Safety First: This reaction is highly exothermic and involves flammable solvents and pyrophoric reagents. Always work in a certified chemical fume hood. Wear a flame-resistant lab coat, safety goggles, and appropriate gloves.[12][13][14] Ensure an appropriate fire extinguisher (Class D for reactive metals) is accessible. Do not work alone.[12]

Part A: Preparation of Ethynylmagnesium Bromide
  • Apparatus Setup: Assemble a 500 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, a reflux condenser topped with a nitrogen inlet, and a pressure-equalizing dropping funnel. All glassware must be rigorously dried in an oven overnight or flame-dried under a stream of nitrogen and allowed to cool to room temperature.[9][15]

  • Magnesium Activation: Place magnesium turnings (2.5 g, 103 mmol) into the flask. Add a single small crystal of iodine. The iodine helps to etch the passivating magnesium oxide layer, initiating the reaction.[10][11]

  • Ethylmagnesium Bromide Formation: Add 50 mL of anhydrous THF to the flask. In the dropping funnel, prepare a solution of ethyl bromide (7.5 mL, 10.9 g, 100 mmol) in 40 mL of anhydrous THF.

  • Add ~5 mL of the ethyl bromide solution to the magnesium. The reaction should initiate, evidenced by gentle bubbling and the disappearance of the iodine color. If it does not start, gently warm the flask with a heat gun. Once initiated, the reaction is exothermic.[13]

  • Add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the grey, cloudy solution for an additional 30-45 minutes to ensure all the magnesium has reacted.

  • Ethynylmagnesium Bromide Formation: Cool the freshly prepared ethylmagnesium bromide solution to 0 °C using an ice-water bath.

  • Introduce a steady but moderate stream of acetylene gas into the solution via a long needle or gas dispersion tube below the surface of the liquid. A strong exothermic reaction will occur with vigorous gas evolution (ethane). Maintaining a temperature below 20-30°C is crucial to prevent disproportionation to the di-Grignard reagent.[7][11] Continue bubbling acetylene for approximately 1-2 hours. The formation of a precipitate is normal.

Part B: Reaction with p-Tolualdehyde and Work-up
  • Aldehyde Addition: While maintaining the reaction mixture at 0 °C, add a solution of p-tolualdehyde (10.0 g, 83.2 mmol) in 50 mL of anhydrous THF dropwise via the addition funnel over 30 minutes.

    • Causality Note: Slow, cooled addition is critical to control the exothermic reaction between the Grignard reagent and the aldehyde, preventing side reactions and ensuring safety.[8]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let it stir for an additional 2-3 hours to ensure the reaction goes to completion.[10] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction flask back down to 0 °C. In a separate large beaker, prepare an ice-cold saturated aqueous solution of ammonium chloride (approx. 200 mL).

  • Very slowly and carefully, pour the reaction mixture into the stirring ammonium chloride solution. This step is highly exothermic and will produce gas.

    • Causality Note: Saturated NH₄Cl is a weak Brønsted acid, sufficient to protonate the alkoxide to the desired alcohol without causing acid-catalyzed dehydration or other side reactions that stronger acids might induce.[8][10][16]

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 75 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (1 x 100 mL) to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product, likely a yellow or brown oil.

Part C: Purification
  • Silica Gel Chromatography: Purify the crude oil using flash column chromatography on silica gel.

  • A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 5:95 and gradually increasing the polarity to 20:80).[10]

  • Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure to yield 1-(p-Tolyl)prop-2-yn-1-ol as a pale yellow oil or solid.

Characterization and Expected Results

ParameterExpected Value/Observation
Physical Appearance Pale yellow oil or low-melting solid.
Yield 75-90% (literature-based expectation).
¹H NMR (CDCl₃) Expect characteristic peaks for: aromatic protons (~7.2-7.4 ppm), the methyl group on the tolyl ring (~2.4 ppm), the carbinol proton (-CHOH, variable shift, ~5.4 ppm), the acetylenic proton (-C≡CH, ~2.7 ppm), and a broad singlet for the hydroxyl proton (-OH).
¹³C NMR (CDCl₃) Expect signals for the aromatic carbons, the tolyl methyl carbon (~21 ppm), the carbinol carbon (~65 ppm), and the two acetylenic carbons (~75 and 85 ppm).
IR Spectroscopy Expect characteristic stretches for: O-H (~3300-3400 cm⁻¹, broad), C≡C-H (~3300 cm⁻¹, sharp), and C≡C (~2100-2200 cm⁻¹, weak).

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Grignard reaction does not initiate. 1. Wet glassware or solvent.[9]2. Magnesium is passivated (oxide layer).1. Ensure all equipment is scrupulously dried and use certified anhydrous solvents.2. Add a crystal of iodine, a few drops of 1,2-dibromoethane, or crush the Mg turnings with a glass rod to expose fresh surface area.[15]
Low yield of the final product. 1. Incomplete Grignard formation.2. Grignard reagent destroyed by moisture or acidic protons.3. Incomplete reaction with the aldehyde.1. Ensure sufficient reaction time for Grignard formation.2. Re-verify anhydrous conditions.3. Increase reaction time or gently warm the mixture after aldehyde addition.
Significant amount of starting aldehyde recovered. 1. Insufficient Grignard reagent.2. Grignard reagent was not successfully formed.1. Use a slight excess of the Grignard reagent (e.g., 1.2-1.5 equivalents relative to the aldehyde).2. Re-run the reaction, paying close attention to the initiation step.
Formation of biphenyl or other coupling side products. High local concentration of halide during Grignard formation; overheating.Ensure slow, dropwise addition of the alkyl halide to maintain a dilute solution and control the temperature.[15]

References

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. [Link]

  • Google Patents. (1974).
  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

  • Deng, Q., et al. (2014). Generation of Ethynyl Grignard Reagent in a Falling Film Microreactor: An Expeditious Flow Synthesis of Propargyl Alcohols and Analogues. ResearchGate. [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]

  • The Organic Chemistry Tutor. (2018). Grignard Reagent Reaction Mechanism. YouTube. [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]

  • Organic Syntheses. (n.d.). 1-phenyl-1-penten-4-yn-3-ol. [Link]

  • American Chemical Society. (n.d.). Grignard Reaction. [Link]

  • Brandsma, L., & Vasilevsky, S. F. (1995). Simple Procedures for Ethynylmagnesium Bromide, Ethynyltrialkylsilanes and Ethynyltrialkylstannanes. Synthetic Communications. [Link]

  • Barlow, J. (2014). Nucleophilic addition of propane to p-tolualdehyde through the Grignard reaction. Odinity. [Link]

  • Sciencemadness. (2013). Synthesis of 1,1,3-triphenylprop-2-yn-1-ol. A precursor to rubrene. [Link]

  • Chemistry LibreTexts. (2020). 5.2: Practical Considerations, Procedural Changes, Safety Tips. [Link]

  • Quora. (2022). What are Grignard reagent preparation precautions during preparation?[Link]

  • University of Rochester. (n.d.). Synthesis of 1-Phenylethanol: A Grignard Reaction. [Link]

  • Laboratory Safety Standard Operating Procedure (SOP). (2018). ORGANICMETALLIC COMPOUND (GRIGNARDS AND ORGANOLITHIUMS).
  • ChemistNATE. (2014). Grignard Reagent and Aldehyde (or Ketone) (Mechanism). YouTube. [Link]

Sources

Application

Technical Guide: CuAAC Functionalization using 1-(p-Tolyl)prop-2-yn-1-ol

Topic: Click chemistry applications with 1-(p-Tolyl)prop-2-yn-1-ol Content Type: Technical Application Note & Protocol Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists. Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Click chemistry applications with 1-(p-Tolyl)prop-2-yn-1-ol Content Type: Technical Application Note & Protocol Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists.

Executive Summary

1-(p-Tolyl)prop-2-yn-1-ol represents a high-value bifunctional scaffold in modern medicinal chemistry. Combining a terminal alkyne for bioorthogonal ligation with a secondary benzylic alcohol for further diversification, this molecule serves as a critical building block for generating 1,4-disubstituted 1,2,3-triazole libraries. Its p-tolyl moiety provides essential lipophilicity and a distinct UV chromophore, facilitating the pharmacokinetic optimization of hydrophilic payloads. This guide details the protocols for utilizing this scaffold in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and subsequent functionalization strategies.

Part 1: Chemical Profile & Mechanistic Insight

Structural Utility

The utility of 1-(p-Tolyl)prop-2-yn-1-ol lies in its orthogonal reactivity.

  • Terminal Alkyne (

    
    ):  The primary handle for CuAAC "click" reactions. It reacts exclusively with organic azides in the presence of Cu(I) to form stable triazoles.
    
  • Secondary Benzylic Alcohol (

    
    ):  A versatile handle for esterification, etherification, or oxidation. It allows the molecule to act as a heterobifunctional linker—connecting a drug payload (via the alcohol) to a targeting vector (via the alkyne).
    
  • p-Tolyl Group: Enhances

    
    -stacking interactions within protein binding pockets and improves cell membrane permeability compared to phenyl analogs.
    
Mechanistic Pathway (CuAAC)

The reaction proceeds via the stepwise formation of a copper(I) acetylide intermediate.[1] Unlike thermal Huisgen cycloadditions, which yield mixtures of 1,4- and 1,5-regioisomers, the Cu(I)-catalyzed process is regiospecific for the 1,4-isomer.[2]

CuAAC_Mechanism Start 1-(p-Tolyl)prop-2-yn-1-ol Acetylide Cu(I)-Acetylide Intermediate Start->Acetylide + Cu(I) Cu_Cat Cu(I) Catalyst Cu_Cat->Acetylide Metallacycle Cu-Metallacycle Acetylide->Metallacycle + Azide Azide R-N3 (Azide) Azide->Metallacycle Product 1,4-Disubstituted 1,2,3-Triazole Metallacycle->Product Ring Contraction + Protonation Product->Cu_Cat Regeneration

Figure 1: Catalytic cycle of CuAAC utilizing 1-(p-Tolyl)prop-2-yn-1-ol. The secondary alcohol remains passive during the cycle but is available for post-click modification.

Part 2: Experimental Protocols

Protocol A: Aqueous "Click" Synthesis (High-Throughput Compatible)

Best for: Generating library compounds where the azide is water-soluble or moderately polar.

Reagents:

  • Substrate: 1-(p-Tolyl)prop-2-yn-1-ol (1.0 equiv)

  • Reactant: Organic Azide (

    
    ) (1.0–1.1 equiv)
    
  • Catalyst Source: Copper(II) Sulfate Pentahydrate (

    
    ) (5 mol%)
    
  • Reductant: Sodium Ascorbate (10–20 mol%)

  • Solvent: tert-Butanol / Water (1:1 v/v)

Step-by-Step Procedure:

  • Preparation: Dissolve 1-(p-Tolyl)prop-2-yn-1-ol (146 mg, 1.0 mmol) and the organic azide (1.0 mmol) in 2.5 mL of tert-butanol.

  • Catalyst Activation: In a separate vial, dissolve

    
     (12.5 mg, 0.05 mmol) in 1.25 mL of deionized water. Add Sodium Ascorbate (40 mg, 0.2 mmol) to the copper solution. Note: The solution should turn from blue to bright yellow/orange, indicating reduction to Cu(I).
    
  • Initiation: Immediately add the aqueous catalyst mixture to the organic substrate solution. Cap the vial and stir vigorously at Room Temperature (RT) for 4–12 hours.

  • Monitoring: Monitor by TLC (Hexane/EtOAc). The alkyne spot (high

    
    ) should disappear, replaced by a lower 
    
    
    
    triazole spot.
  • Workup: Dilute with water (10 mL) and extract with Ethyl Acetate (

    
     mL). Wash combined organics with 5% 
    
    
    
    (to chelate residual copper) and brine. Dry over
    
    
    and concentrate.
  • Purification: Recrystallization or Flash Chromatography (typically 20-50% EtOAc in Hexane).

Protocol B: Lipophilic "Click" Synthesis (Organic Phase)

Best for: Complex drug intermediates or highly non-polar azides.

Reagents:

  • Catalyst: Copper(I) Iodide (CuI) (5 mol%)

  • Ligand (Optional): TBTA (5 mol%) - Recommended to protect Cu(I) from oxidation.

  • Base: DIPEA (Diisopropylethylamine) (1.5 equiv)

  • Solvent: THF or DCM (anhydrous).

Procedure:

  • Under Nitrogen atmosphere, dissolve 1-(p-Tolyl)prop-2-yn-1-ol (1.0 mmol), Azide (1.0 mmol), and DIPEA (260

    
    L) in dry THF (5 mL).
    
  • Add CuI (9.5 mg, 0.05 mmol). If using TBTA, premix CuI and TBTA in minimal solvent before addition.

  • Stir at RT for 12–24 hours. (Heating to 40°C may accelerate sluggish reactions).

  • Quench with saturated aqueous

    
    . Extract with DCM.
    

Part 3: Advanced Application - Bifunctional Linker Strategy

In drug discovery, this molecule is often used to link a pharmacophore to a solubilizing group or fluorophore. The secondary alcohol allows for "Pre-Click" or "Post-Click" modification.

Workflow: "Pre-Click" Esterification

This strategy avoids reacting the sensitive triazole ring with harsh esterification reagents later.

  • Step 1 (Functionalization): React 1-(p-Tolyl)prop-2-yn-1-ol with an acid chloride (e.g., Ibuprofen-COCl) or anhydride to attach the Drug Payload.

    • Result: An alkyne-tagged prodrug.

  • Step 2 (Conjugation): "Click" the alkyne-tagged prodrug to an Azide-PEG-Biotin or Azide-Fluorophore.

    • Result: A traceable drug conjugate.

Linker_Strategy Alkyne_OH 1-(p-Tolyl)prop-2-yn-1-ol (Scaffold) Intermediate Alkyne-Linker-Drug (Ester Conjugate) Alkyne_OH->Intermediate Esterification (DCM, Pyridine) Payload Drug-COCl (Payload) Payload->Intermediate Final Triazole-Linked Drug-Fluorophore Conjugate Intermediate->Final CuAAC Click (CuSO4, Ascorbate) Azide_Tag Azide-Fluorophore (Tag) Azide_Tag->Final

Figure 2: Workflow for utilizing the scaffold as a heterobifunctional linker.

Part 4: Analytical Data & Troubleshooting

Expected NMR Signatures

When validating the reaction, look for these specific shifts in


 NMR (

):
Proton EnvironmentSubstrate (Alkyne)Product (Triazole)
Alkyne C-H

2.5–2.7 ppm (d,

Hz)
Disappears
Triazole C-H Absent

7.5–8.0 ppm (s)
Benzylic C-H

5.4 ppm (d or m)

6.0–6.2 ppm (s)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Reaction Stalled Cu(I) oxidation to Cu(II)Add more Sodium Ascorbate (5-10 mol%). Degas solvents with

.
Green Solution Copper oxidationIndicates inactive Cu(II). Add ascorbate until yellow.
Product Contamination Residual CopperWash organic phase with EDTA solution or 10%

.
Low Yield Steric hindrance of AzideSwitch to CuI/DIPEA in refluxing THF or use THPTA ligand.

References

  • Rostovtsev, V. V., et al. (2002).[2] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link

  • Tornøe, C. W., et al. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry. Link

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. Link

  • Wang, Q., et al. (2003). Bioconjugation by Copper(I)-Catalyzed Azide-Alkyne [3 + 2] Cycloaddition. Journal of the American Chemical Society.[2] Link

  • Li, L., & Zhang, Z. (2016). Development of 1,2,3-Triazole-Containing Compounds as Potential Anticancer Agents.[3] European Journal of Medicinal Chemistry. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(p-Tolyl)prop-2-yn-1-ol

Welcome to the technical support guide for the synthesis of 1-(p-Tolyl)prop-2-yn-1-ol. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-(p-Tolyl)prop-2-yn-1-ol. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances of this important synthetic transformation. Our goal is to move beyond simple procedural steps and provide a deep, mechanistic understanding of the reaction, enabling you to troubleshoot effectively and optimize your outcomes.

The synthesis of propargyl alcohols, such as 1-(p-Tolyl)prop-2-yn-1-ol, is a cornerstone reaction in organic chemistry, typically achieved by the nucleophilic addition of a metal acetylide to an aldehyde.[1][2][3] While conceptually straightforward, the practical execution is often plagued by competing side reactions that can drastically reduce yield and complicate purification. This guide addresses the most frequent issues encountered in the lab.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is structured to address specific problems you may encounter during the synthesis. Each entry details the observed symptom, analyzes the potential chemical causes, and provides actionable solutions and preventative strategies.

Q1: My reaction yield is consistently low, and I recover a significant amount of unreacted p-tolualdehyde. What is the likely cause?

Symptom: TLC analysis shows a strong spot for the starting aldehyde even after extended reaction times. The final isolated yield of the desired propargyl alcohol is below expectations (<50-60%).

Potential Causes & Mechanistic Insight:

  • Insufficient Active Nucleophile: The most common culprit is the partial or complete quenching of your organometallic reagent (e.g., ethynylmagnesium bromide or lithium acetylide) by trace amounts of electrophilic protons. Grignard and organolithium reagents are exceptionally strong bases and will react irreversibly with even weak acids like water, alcohols, or even the N-H of secondary amines. This parasitic reaction consumes your nucleophile before it can add to the aldehyde.[4][5]

  • Incomplete Acetylide Formation: If you are generating the acetylide in situ (e.g., from acetylene gas or by deprotonating a terminal alkyne with a base like n-BuLi), incomplete deprotonation will result in a lower concentration of the active nucleophile than theoretically calculated.

  • Poor Reagent Quality: Commercially available organometallic reagents can degrade over time if not stored properly under an inert atmosphere. Their effective molarity may be significantly lower than stated on the bottle.

Solutions & Prophylactic Measures:

  • Rigorous Anhydrous Conditions: All glassware must be aggressively dried (flame-dried under vacuum or oven-dried at >120°C for several hours) and assembled hot under a positive pressure of an inert gas (Argon or Nitrogen).

  • Solvent Purity: Use freshly distilled, anhydrous solvents. Tetrahydrofuran (THF), a common solvent for these reactions, should be distilled from a suitable drying agent like sodium/benzophenone ketyl.

  • Reagent Titration: If yields are consistently low, consider titrating your organometallic reagent (e.g., using a Gilman test or a simple titration with a known acid and indicator) to determine its true molarity before starting the reaction.

  • Stoichiometry: Use a slight excess (1.1 to 1.5 equivalents) of the acetylide reagent to compensate for any minor, unavoidable quenching and to drive the reaction to completion.

Q2: My crude NMR and TLC show a significant, non-polar byproduct that runs higher than my starting material. What is this impurity?

Symptom: A new, apolar spot is observed on the TLC plate (high Rf). The ¹H NMR of the crude product may show a lack of signals in the aromatic and alcohol regions, or may show sharp singlets if the byproduct is highly symmetrical.

Potential Cause & Mechanistic Insight:

This impurity is almost certainly a 1,4-disubstituted-1,3-diyne, the result of oxidative homocoupling of your acetylide.[6][7][8] This is an extremely common side reaction, particularly when copper salts are used or when the reaction is exposed to atmospheric oxygen.[9][10] The mechanism involves the oxidation of the metal acetylide, which then dimerizes.

Solutions & Prophylactic Measures:

  • Maintain a Strict Inert Atmosphere: Ensure your reaction is blanketed with Argon or Nitrogen from start to finish, including during reagent transfers. Avoid any ingress of air, especially during the addition of reagents or sampling for TLC.

  • Copper-Free Conditions: While some protocols use copper(I) salts as co-catalysts, they are known to promote homocoupling.[9] If you are experiencing this side reaction, switching to a copper-free protocol is highly advisable.[11] Palladium-catalyzed, copper-free Sonogashira-type couplings are a well-established alternative for related transformations.[12][13]

  • Degas Solvents: For particularly sensitive reactions, degassing the solvent (e.g., by three freeze-pump-thaw cycles or by bubbling argon through it for 20-30 minutes) prior to use can remove dissolved oxygen and further minimize homocoupling.

Q3: My product seems to have rearranged during acidic workup, leading to a yellow, UV-active compound.

Symptom: After quenching the reaction with an acid (e.g., dilute HCl) and extraction, the isolated product is not the expected propargyl alcohol. The new product often appears as a yellow oil or solid, and its NMR/IR spectra indicate the presence of a conjugated ketone.

Potential Cause & Mechanistic Insight:

You are likely observing the Meyer-Schuster rearrangement .[14] Propargyl alcohols can undergo an acid-catalyzed rearrangement to form α,β-unsaturated ketones (enones). The reaction proceeds via protonation of the alcohol, elimination of water to form a vinyl cation intermediate, followed by tautomerization.

Solutions & Prophylactic Measures:

  • Neutral or Mildly Basic Quench: The cardinal rule for working up these reactions is to avoid strong acids. The standard and most reliable quenching agent is a saturated aqueous solution of ammonium chloride (NH₄Cl).[15] This buffered solution effectively protonates the magnesium or lithium alkoxide intermediate to yield the desired alcohol without lowering the pH enough to induce rearrangement.

  • Temperature Control during Workup: Perform the quench at a low temperature (0 °C) by slowly adding the reaction mixture to the cold NH₄Cl solution with vigorous stirring. This dissipates the heat from the exothermic quenching process.

Summary of Common Side Products

Side Product NameStructureCausePrevention Strategy
1,4-Disubstituted-1,3-diyneR-C≡C-C≡C-ROxidative homocoupling of the acetylideMaintain strict inert atmosphere; use copper-free conditions.
p-TolylmethanolReduction of the aldehyde by certain Grignard reagents (not ethynyl)Not applicable for ethynyl reagents; general Grignard consideration.
1-(p-Tolyl)prop-2-en-1-oneMeyer-Schuster rearrangementQuench with saturated aq. NH₄Cl instead of strong acid.

Visualizing the Reaction Landscape

The following diagram illustrates the desired synthetic pathway to 1-(p-Tolyl)prop-2-yn-1-ol and the key off-target reactions that can compete with product formation.

G pTol p-Tolualdehyde Intermediate Magnesium Alkoxide Intermediate pTol->Intermediate Nucleophilic Addition Acetylide Ethynylmagnesium Bromide Acetylide->Intermediate Oxygen O2, Trace Cu+ Acetylide->Oxygen Workup Quench with sat. aq. NH4Cl Intermediate->Workup AcidWorkup Acidic Workup (e.g., HCl) Intermediate->AcidWorkup Product 1-(p-Tolyl)prop-2-yn-1-ol (Desired Product) Workup->Product Homocoupling 1,3-Butadiyne (Homocoupling Product) Oxygen->Homocoupling Oxidative Dimerization Rearrangement 1-(p-Tolyl)prop-2-en-1-one (Meyer-Schuster Product) AcidWorkup->Rearrangement Rearrangement

Caption: Main reaction pathway and key side reactions.

Validated Experimental Protocol: Grignard-based Synthesis

This protocol is based on established procedures for the addition of ethynylmagnesium bromide to aldehydes.[15]

Reagents & Equipment:

  • p-Tolualdehyde (freshly distilled if necessary)

  • Ethynylmagnesium bromide (0.5 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl acetate, Hexane (for chromatography)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Flame-dried, two-neck round-bottom flask with a magnetic stir bar

  • Septa, needles, syringes, and an inert gas (Argon or Nitrogen) line

Procedure:

  • Setup: Assemble the flame-dried flask under a positive pressure of argon. Equip it with a septum and a gas inlet.

  • Aldehyde Addition: To the flask, add p-tolualdehyde (1.0 eq) via syringe, followed by anhydrous THF to create an approximately 0.5 M solution.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Grignard Addition: Slowly add ethynylmagnesium bromide solution (1.2 eq) dropwise via syringe over 20-30 minutes. A color change and/or the formation of a precipitate may be observed.

  • Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Continue stirring for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 20% Ethyl Acetate in Hexane), checking for the consumption of the starting aldehyde.

  • Workup (Quench): Once the reaction is complete, cool the flask back to 0 °C. In a separate beaker, prepare an amount of saturated aqueous NH₄Cl solution roughly equal in volume to the reaction mixture. Slowly and carefully transfer the reaction mixture via cannula or pouring into the vigorously stirred NH₄Cl solution.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Drying & Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product, typically as a pale yellow oil.[15]

  • Purification: Purify the crude oil by silica gel flash column chromatography using a suitable eluent system (e.g., a gradient of 5% to 30% ethyl acetate in hexanes) to isolate the pure 1-(p-Tolyl)prop-2-yn-1-ol.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary information. RSC. Retrieved from [Link]

  • Favorskii, A. Y. (1905). Action of potassium hydroxide on mixtures of ketones and phenylacetylene. Zhurnal Russkago Fiziko-Khimicheskago Obshchestva, 37, 643-645.
  • Carreira, E. M., & Sempere, Y. (2019). The Catalytic, Enantioselective Favorskii Reaction: In Situ Formation of Metal Alkynylides and Their Additions to Aldehydes. Organic Reactions, 100, 1-135. Available at: [Link]

  • Li, J., & Geng, X. (2011). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry, 76(8), 2847–2853. Available at: [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Available at: [Link]

  • Wikipedia. (n.d.). Meyer–Schuster rearrangement. Retrieved from [Link]

  • Anand, N. K., & Carreira, E. M. (2001). Facile Enantioselective Synthesis of Propargylic Alcohols by Direct Addition of Terminal Alkynes to Aldehydes. Journal of the American Chemical Society, 123(39), 9687–9688. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). Retrieved from [Link]

  • Trost, B. M., & Li, C. J. (Eds.). (2014).
  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 28(8), 3379. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Spectroscopic Compass: Navigating the Structural Nuances of 1-(p-Tolyl)prop-2-yn-1-ol and Its Derivatives

A Comprehensive Guide for Researchers in Synthetic Chemistry and Drug Discovery In the landscape of medicinal chemistry and materials science, the propargyl alcohol moiety serves as a versatile building block. Its unique...

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide for Researchers in Synthetic Chemistry and Drug Discovery

In the landscape of medicinal chemistry and materials science, the propargyl alcohol moiety serves as a versatile building block. Its unique electronic and structural features, characterized by the presence of a hydroxyl group adjacent to a carbon-carbon triple bond, render it a valuable synthon for the creation of complex molecular architectures. Among these, 1-(p-Tolyl)prop-2-yn-1-ol stands out as a key intermediate, offering a scaffold that can be readily functionalized to explore a wide range of chemical space. This guide provides an in-depth spectroscopic comparison of 1-(p-Tolyl)prop-2-yn-1-ol and its derivatives, offering field-proven insights into how subtle structural modifications are reflected in their spectral signatures. This analysis is designed to equip researchers, scientists, and drug development professionals with the knowledge to confidently identify and characterize these important compounds.

The Archetype: Spectroscopic Signature of 1-(p-Tolyl)prop-2-yn-1-ol

The structural foundation of 1-(p-Tolyl)prop-2-yn-1-ol, with its tolyl group, a chiral carbinol center, and a terminal alkyne, gives rise to a distinct and interpretable spectroscopic profile. Understanding this baseline is paramount for discerning the electronic and steric effects of subsequent derivatization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum of 1-(p-Tolyl)prop-2-yn-1-ol in a deuterated solvent like chloroform (CDCl₃) is expected to exhibit several key signals. The aromatic protons of the p-tolyl group will appear as two distinct doublets in the downfield region (typically between δ 7.2 and 7.5 ppm), a consequence of their ortho and meta positions relative to the methyl group. The methyl protons of the tolyl group will present as a sharp singlet around δ 2.3-2.4 ppm. The methine proton of the carbinol group (CH-OH) is anticipated to be a singlet or a narrowly split multiplet around δ 5.4 ppm. The acetylenic proton will resonate as a sharp singlet further upfield, typically around δ 2.5-2.7 ppm. The hydroxyl proton signal is often broad and its chemical shift is highly dependent on concentration and solvent, but can be expected in the region of δ 2.0-4.0 ppm.

  • ¹³C NMR: The carbon-13 NMR spectrum provides a clear map of the carbon skeleton. The quaternary carbon of the tolyl group attached to the carbinol center will appear around δ 138 ppm, while the other aromatic carbons will resonate in the δ 126-130 ppm range. The methyl carbon of the tolyl group will be found at approximately δ 21 ppm. The two sp-hybridized carbons of the alkyne will have characteristic shifts, with the terminal carbon (≡CH) appearing around δ 75 ppm and the internal carbon (-C≡) at a more downfield position, around δ 83 ppm. The carbinol carbon (CH-OH) is expected to be in the region of δ 64 ppm.

Infrared (IR) Spectroscopy:

The IR spectrum of 1-(p-Tolyl)prop-2-yn-1-ol is characterized by several strong, diagnostic absorption bands. A broad and intense band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol, with the broadening resulting from hydrogen bonding. The C-H stretch of the terminal alkyne (≡C-H) will give rise to a sharp, strong peak at approximately 3300 cm⁻¹. The C≡C triple bond stretch is typically observed as a weaker, sharp band in the 2100-2140 cm⁻¹ region. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ range. A strong C-O stretching band for the secondary alcohol will be present around 1050-1100 cm⁻¹.

UV-Vis Spectroscopy:

In a solvent like ethanol or hexane, the UV-Vis spectrum of 1-(p-Tolyl)prop-2-yn-1-ol is dominated by the electronic transitions of the aromatic tolyl group. Typically, two main absorption bands are observed: a strong band around 220 nm and a weaker, fine-structured band in the 260-270 nm region, which are characteristic of the π → π* transitions in the benzene ring. The alkyne moiety itself does not significantly absorb in the near-UV region.

Mass Spectrometry (MS):

Electron ionization mass spectrometry (EI-MS) of 1-(p-Tolyl)prop-2-yn-1-ol will likely show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Common fragmentation patterns would include the loss of a hydrogen atom, a hydroxyl radical, or the propargyl group. A prominent peak corresponding to the tolyl cation is also expected.

Comparative Spectroscopic Analysis of Derivatives

The true utility of spectroscopic analysis becomes apparent when comparing the parent compound to its derivatives. By systematically altering the structure, we can observe corresponding shifts in the spectral data, providing a deeper understanding of structure-property relationships.

For this guide, we will consider two primary classes of derivatives:

  • Derivatives with substitution on the terminal alkyne: Replacing the acetylenic proton with other groups.

  • Derivatives with substitution on the hydroxyl group: Converting the alcohol to an ether or ester.

Table 1: Comparative ¹H NMR Data (δ, ppm in CDCl₃)
CompoundAr-HCH-O-CH₃≡C-H / ≡C-R-OH
1-(p-Tolyl)prop-2-yn-1-ol7.35 (d), 7.15 (d)~5.4~2.35~2.6 (s)broad, ~2.5
1-(p-Tolyl)-3-phenylprop-2-yn-1-ol7.2-7.6 (m)~5.5~2.387.3-7.5 (m)broad, ~2.6
1-Methoxy-1-(p-tolyl)prop-2-yne7.30 (d), 7.10 (d)~5.2~2.32~2.5 (s)-

Analysis of ¹H NMR Data:

  • Alkynyl Substitution: Replacing the terminal acetylenic proton with a phenyl group (as in 1-(p-Tolyl)-3-phenylprop-2-yn-1-ol) leads to the disappearance of the sharp singlet around δ 2.6 ppm and the appearance of new multiplets in the aromatic region corresponding to the protons of the new phenyl ring. The methine proton (CH-O) may experience a slight downfield shift due to the electronic influence of the phenylacetylene moiety.

  • Hydroxyl Derivatization: Conversion of the alcohol to a methoxy ether (1-Methoxy-1-(p-tolyl)prop-2-yne) results in the disappearance of the broad -OH signal and the appearance of a new sharp singlet for the methoxy protons (-OCH₃) typically around δ 3.4-3.5 ppm. The methine proton (CH-O) often shifts slightly upfield due to the change in the electronic environment.

Table 2: Comparative ¹³C NMR Data (δ, ppm in CDCl₃)
CompoundAr-C (quat.)Ar-C-CH₃-C≡C-CH-O
1-(p-Tolyl)prop-2-yn-1-ol~138126-130~21~83, ~75~64
1-(p-Tolyl)-3-phenylprop-2-yn-1-ol~138122-132~21~88, ~86~65
1-Methoxy-1-(p-tolyl)prop-2-yne~137126-129~21~82, ~75~73

Analysis of ¹³C NMR Data:

  • Alkynyl Substitution: Phenyl substitution on the alkyne causes both acetylenic carbons to shift downfield. The internal carbon of the original terminal alkyne is now part of a disubstituted alkyne and its chemical shift moves closer to that of the other sp-carbon.

  • Hydroxyl Derivatization: Methylation of the hydroxyl group to form an ether leads to a significant downfield shift of the carbinol carbon (CH-O) due to the electron-donating effect of the additional alkyl group.

Table 3: Key IR Absorption Frequencies (cm⁻¹)
Compoundν(O-H)ν(≡C-H)ν(C≡C)ν(C-O)
1-(p-Tolyl)prop-2-yn-1-ol~3300 (broad)~3300 (sharp)~2120~1080
1-(p-Tolyl)-3-phenylprop-2-yn-1-ol~3350 (broad)-~2230~1070
1-Methoxy-1-(p-tolyl)prop-2-yne-~3290 (sharp)~2115~1100 (C-O-C)

Analysis of IR Data:

  • Alkynyl Substitution: The most dramatic change upon substitution of the acetylenic proton is the disappearance of the sharp ν(≡C-H) band around 3300 cm⁻¹. The C≡C stretching frequency often shifts to a higher wavenumber and may become more intense depending on the nature of the substituent.

  • Hydroxyl Derivatization: The conversion to an ether results in the complete disappearance of the broad ν(O-H) band. A new, strong C-O-C stretching band will appear in the fingerprint region, typically around 1100 cm⁻¹.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.

Synthesis of 1-(p-Tolyl)prop-2-yn-1-ol

A general and reliable method for the synthesis of propargyl alcohols is the addition of an acetylide to an aldehyde.[1]

Workflow for the Synthesis of 1-(p-Tolyl)prop-2-yn-1-ol:

Synthesis_Workflow cluster_prep Acetylide Formation cluster_reaction Addition to Aldehyde cluster_workup Workup and Purification reagent1 Acetylene Gas step1 Bubble acetylene through n-BuLi solution at -78°C reagent1->step1 reagent2 n-Butyllithium in THF reagent2->step1 product1 Lithium Acetylide step1->product1 step2 Add p-tolualdehyde solution dropwise at -78°C product1->step2 reagent3 p-Tolualdehyde reagent3->step2 step3 Quench with saturated NH₄Cl step2->step3 step4 Extract with diethyl ether step3->step4 step5 Dry over MgSO₄ and concentrate step4->step5 step6 Purify by column chromatography step5->step6 product2 1-(p-Tolyl)prop-2-yn-1-ol step6->product2

Caption: General workflow for the synthesis of 1-(p-Tolyl)prop-2-yn-1-ol.

Step-by-Step Protocol:

  • Acetylide Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve n-butyllithium in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C using a dry ice/acetone bath. Bubble acetylene gas through the solution for approximately 30 minutes to form lithium acetylide.

  • Addition Reaction: Slowly add a solution of p-tolualdehyde in anhydrous THF to the lithium acetylide suspension at -78 °C. Stir the reaction mixture at this temperature for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 1-(p-Tolyl)prop-2-yn-1-ol.

Spectroscopic Sample Preparation and Analysis

NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.[2]

FTIR Spectroscopy:

  • Sample Preparation (Neat/Thin Film): Place a small drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Gently press the plates together to form a thin film.

  • Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean plates first and subtract it from the sample spectrum.

UV-Vis Spectroscopy:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or hexane) in a quartz cuvette. The concentration should be adjusted to give a maximum absorbance of around 1.

  • Acquisition: Record the UV-Vis spectrum, typically from 200 to 400 nm, using a dual-beam spectrophotometer with the pure solvent in the reference beam.[3]

Mass Spectrometry:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization and Analysis: Use electron ionization (EI) at 70 eV. The resulting fragments are separated by their mass-to-charge ratio (m/z) by the mass analyzer.

Conclusion and Future Perspectives

The spectroscopic techniques of NMR, IR, UV-Vis, and MS provide a powerful and complementary toolkit for the unambiguous identification and characterization of 1-(p-Tolyl)prop-2-yn-1-ol and its derivatives. As demonstrated, even minor modifications to the molecular structure result in predictable and interpretable changes in the spectral data. This guide serves as a foundational reference for researchers, enabling them to confidently navigate the synthesis and analysis of this important class of compounds. The continued exploration of derivatives of 1-(p-Tolyl)prop-2-yn-1-ol will undoubtedly lead to the discovery of new chemical entities with novel biological activities and material properties, and a solid understanding of their spectroscopic signatures will be indispensable in these endeavors.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information for "Gold(I)-Catalyzed Amino-Claisen Rearrangement of N-Propargyl Enaminone Derivatives". Retrieved from [Link]

  • PubChem. (n.d.). 1-(p-Tolyl)prop-2-en-1-ol. Retrieved from [Link]

  • PubMed. (2014). Optical properties of 1-(4,5-diphenyl-1-p-tolyl-1H-imidazol-2-yl)naphthalen-2-ol. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis and characterization of novel polymers containing poly((4-((4-nitrophenyl)ethynyl)phenyl)azanediyl)bis(ethane-2,1-diyl) as main chain and tolanic chromophores in the side chain with strong NLO-activity. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Prop-2-yn-1-ol NMR spectrum differences. Retrieved from [Link]

  • MDPI. (2023). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. Retrieved from [Link]

  • National Institutes of Health. (2023). Rapid and quantitative 1D 13C NMR analysis of polypropylene tacticity with relaxation agent and proton polarization transfer. Retrieved from [Link]

  • National Institutes of Health. (2023). The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to DFT Analysis of Reaction Mechanisms: A Case Study on 1-(p-Tolyl)prop-2-yn-1-ol

Introduction: The Predictive Power of Computational Chemistry in Modern Drug Development In the intricate landscape of synthetic chemistry and drug development, propargyl alcohols are a cornerstone, serving as versatile...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Predictive Power of Computational Chemistry in Modern Drug Development

In the intricate landscape of synthetic chemistry and drug development, propargyl alcohols are a cornerstone, serving as versatile building blocks for a plethora of complex molecular architectures. Among them, 1-(p-Tolyl)prop-2-yn-1-ol stands out due to the electronic influence of the tolyl group, which can subtly modulate the reactivity of the propargylic system. Understanding the intricate dance of electrons and atoms during its transformation is paramount for optimizing reaction conditions, predicting outcomes, and designing novel synthetic pathways.

This guide delves into the application of Density Functional Theory (DFT) as a powerful lens to scrutinize the reaction mechanisms of 1-(p-Tolyl)prop-2-yn-1-ol. We will move beyond a mere recitation of computational steps, focusing instead on the causality behind methodological choices. This document is crafted for researchers, scientists, and drug development professionals who seek to leverage computational chemistry for deeper mechanistic insights and predictive power.

The Core Directive: A Practical Guide to DFT Analysis of the Meyer-Schuster Rearrangement

To illustrate the power of DFT in mechanistic elucidation, we will focus on a classic reaction of propargyl alcohols: the Meyer-Schuster rearrangement. This acid-catalyzed isomerization of propargyl alcohols into α,β-unsaturated carbonyl compounds is a fundamental transformation in organic synthesis.[1][2][3] We will dissect this reaction for 1-(p-Tolyl)prop-2-yn-1-ol, providing a robust, self-validating computational protocol.

Part 1: Establishing a Scientifically Sound Computational Protocol

The reliability of any DFT study hinges on the judicious selection of the computational methodology. This protocol is designed to balance accuracy with computational feasibility, a crucial consideration in fast-paced research environments.

  • Density Functional Selection: The choice of the exchange-correlation functional is critical. For general organic transformations, the B3LYP hybrid functional has a long-standing track record of providing reliable results for a vast number of organic molecules.[4] For a more modern and potentially more accurate alternative, especially for reaction barriers, the M06-2X functional is an excellent choice.[4] In this guide, we will proceed with the widely-used B3LYP functional for geometry optimizations and frequency calculations, and recommend single-point energy calculations with a more accurate functional if higher precision is needed.

  • Basis Set Selection: The basis set dictates the mathematical description of the atomic orbitals. A common and efficient strategy is to use a smaller basis set for initial geometry optimizations and a larger one for final energy calculations.

    • For Geometry Optimization & Frequencies: The 6-31G(d) basis set offers a good compromise between speed and accuracy for molecules containing first and second-row elements.

    • For Final Energy Calculations: To obtain more accurate electronic energies, a larger basis set such as 6-311+G(d,p) is recommended. The "+" indicates the addition of diffuse functions, which are important for describing anions and weakly bound systems, while the "(d,p)" denotes the addition of polarization functions to allow for more flexibility in the orbital shapes.

  • Incorporating the Solvent: Reactions in solution can be significantly influenced by the solvent.[4] Implicit solvent models, which treat the solvent as a continuous medium with a specific dielectric constant, are computationally efficient and often provide a good description of bulk solvent effects.[5][6][7][8] The Polarizable Continuum Model (PCM) is a widely used and reliable choice.[9]

The following workflow ensures a systematic and verifiable investigation of the reaction mechanism.

DFT Workflow cluster_0 Structure Preparation cluster_1 Core Calculations cluster_2 Analysis & Refinement A 1. Initial Guess Structures (Reactants, Products) B 2. Geometry Optimization (e.g., B3LYP/6-31G(d)) A->B Input Structures C 3. Frequency Analysis B->C Optimized Geometries F 6. Single-Point Energy (e.g., B3LYP/6-311+G(d,p)) B->F Optimized Geometries D 4. Transition State Search (e.g., QST2, Berny) C->D Verified Minima G 7. Construct Energy Profile (Gibbs Free Energy) C->G ZPE & Thermal Corrections E 5. IRC Calculation D->E Putative TS D->F TS Geometry E->B Connects Reactant & Product F->G Refined Energies

Caption: A generalized workflow for DFT analysis of a reaction mechanism.

Detailed Steps:

  • Geometry Optimization: The first step is to find the lowest energy conformation for all reactants, intermediates, and products. This is achieved by performing a geometry optimization.

  • Frequency Analysis: Following optimization, a frequency calculation is crucial. For a stable molecule (reactant, intermediate, or product), all calculated vibrational frequencies should be real (positive). A transition state is characterized by exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.[9] These calculations also provide the Zero-Point Vibrational Energy (ZPVE) and thermal corrections necessary for calculating Gibbs free energies.

  • Transition State (TS) Searching: Locating the transition state is often the most challenging part of the calculation. Methods like QST2 (Quadratic Synchronous Transit) or Berny optimization with an appropriate starting guess are commonly used.

  • Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed on the located transition state to confirm that it connects the desired reactant and product on the potential energy surface.

  • Constructing the Energy Profile: The final step is to combine the electronic energies (ideally from higher-level single-point calculations) with the ZPVE and thermal corrections from the frequency calculations to construct a Gibbs free energy profile of the reaction. This profile provides the activation energies and reaction energies that govern the reaction's kinetics and thermodynamics.

Part 2: Case Study: Unraveling the Meyer-Schuster Rearrangement of 1-(p-Tolyl)prop-2-yn-1-ol

The acid-catalyzed Meyer-Schuster rearrangement proceeds through a series of well-defined steps.[1] DFT calculations allow us to map out the energy landscape of this transformation.

Proposed Reaction Mechanism:

Meyer-Schuster Mechanism R 1-(p-Tolyl)prop-2-yn-1-ol (Reactant) P1 Protonated Alcohol R->P1 + H+ TS1 TS1 (Water Elimination) P1->TS1 I1 Allenyl Cation (Intermediate) TS1->I1 - H2O TS2 TS2 (Nucleophilic Attack) I1->TS2 + H2O I2 Protonated Allenol (Intermediate) TS2->I2 TS3 TS3 (Tautomerization) I2->TS3 P 4-(p-Tolyl)but-3-en-2-one (Product) TS3->P - H+

Caption: The proposed reaction pathway for the Meyer-Schuster rearrangement.

Quantitative Insights from DFT:

The table below presents hypothetical but realistic relative Gibbs free energies calculated at the B3LYP/6-311+G(d,p)//B3LYP/6-31G(d) level of theory with the PCM solvent model for water.

SpeciesDescriptionRelative Gibbs Free Energy (kcal/mol)
Reactant 1-(p-Tolyl)prop-2-yn-1-ol + H₃O⁺0.0
Protonated Alcohol Protonated Reactant-5.2
TS1 Water Elimination18.5
Intermediate 1 Allenyl Cation10.3
TS2 Nucleophilic Attack12.1
Intermediate 2 Protonated Allenol-8.7
TS3 Tautomerization2.5
Product 4-(p-Tolyl)but-3-en-2-one + H₃O⁺-15.8

Analysis of the Results:

  • Rate-Determining Step: The highest energy barrier in the reaction profile corresponds to the rate-determining step. In this case, TS1 , the elimination of water to form the allenyl cation, has the highest activation energy (18.5 kcal/mol). This is consistent with experimental observations for many Meyer-Schuster rearrangements.[1]

  • Thermodynamics: The overall reaction is exergonic, with the product being 15.8 kcal/mol more stable than the reactant. This indicates that the reaction is thermodynamically favorable.

  • Mechanistic Insights: The calculations provide detailed geometries of all intermediates and transition states, allowing for a visual understanding of the bond-making and bond-breaking processes. For instance, the structure of TS1 would show an elongated C-O bond and the incipient formation of the allene system.

Part 3: Comparison with Alternative Methods and Competing Pathways

While DFT is a powerful tool, it's essential to understand its place within the broader context of computational and experimental chemistry.

MethodTypical Accuracy (kcal/mol)Relative Computational CostKey Advantages/Disadvantages
Semi-Empirical (e.g., PM7)5-10Very LowAdv: Very fast, good for large systems. Disadv: Lower accuracy, parameter-dependent.
DFT (e.g., B3LYP) 1-5 Moderate Adv: Good balance of accuracy and cost, widely applicable. Disadv: Functional-dependent.
MP21-3HighAdv: Systematically improvable. Disadv: More computationally expensive than DFT.
CCSD(T)< 1Very HighAdv: "Gold standard" for accuracy. Disadv: Prohibitively expensive for larger systems.

For tertiary propargyl alcohols, the Rupe rearrangement can compete with the Meyer-Schuster rearrangement, leading to α,β-unsaturated ketones instead of aldehydes.[1] Although 1-(p-Tolyl)prop-2-yn-1-ol is a secondary alcohol and not expected to undergo the Rupe rearrangement, DFT can be used to definitively show why one pathway is favored over another. By calculating the activation barrier for the initial steps of both the Meyer-Schuster and a hypothetical Rupe-type pathway, one can quantitatively predict the product distribution. A significantly higher barrier for the Rupe pathway would confirm the selectivity for the Meyer-Schuster product.

Similarly, DFT is invaluable for studying transition-metal-catalyzed reactions of propargyl alcohols, such as Ru-catalyzed substitutions.[10][11] In such cases, the choice of functional (e.g., M06 for transition metals) and basis set (including effective core potentials for the metal) becomes even more critical.[12][13][14] DFT can elucidate the catalytic cycle, identify the active catalytic species, and explain the origins of stereoselectivity.[11]

Experimental Protocols: A Reproducible DFT Calculation

To ensure the reproducibility of these findings, a detailed protocol for a single calculation is provided below, using the Gaussian software package as an example.

Protocol: Geometry Optimization and Frequency Analysis of 1-(p-Tolyl)prop-2-yn-1-ol

  • Build the Molecule: Construct the 3D structure of 1-(p-Tolyl)prop-2-yn-1-ol using a molecular modeling program (e.g., GaussView, Avogadro).

  • Create the Input File (.gjf or .com):

    • %nprocshared=8: Specifies the use of 8 processor cores.

    • %mem=16GB: Allocates 16 gigabytes of memory.

    • %chk=...: Creates a checkpoint file for restarting the calculation or for subsequent steps.

    • #p B3LYP/6-31G(d) Opt Freq: Specifies the theory (B3LYP), basis set (6-31G(d)), and requests a geometry optimization (Opt) followed by a frequency calculation (Freq).

    • SCRF=(PCM,Solvent=Water): Applies the PCM solvent model for water.

    • 0 1: Specifies the charge (0) and spin multiplicity (1, singlet) of the molecule.

  • Run the Calculation: Submit the input file to the Gaussian program.

  • Analyze the Output:

    • Confirm successful completion by looking for "Normal termination" at the end of the output file.

    • Verify that the optimization has converged.

    • Check the frequency results to ensure there are no imaginary frequencies, confirming the structure is a true minimum.

    • Extract the optimized coordinates, electronic energy, ZPVE, and Gibbs free energy for further analysis.

Conclusion

This guide has demonstrated that DFT is not merely a computational tool but a powerful methodology for gaining profound insights into complex reaction mechanisms. By carefully selecting the computational protocol and systematically exploring the potential energy surface, researchers can move from empirical observation to predictive understanding. The application of DFT to the Meyer-Schuster rearrangement of 1-(p-Tolyl)prop-2-yn-1-ol serves as a template for investigating a wide range of organic reactions, ultimately accelerating the discovery and development of new chemical entities.

References

  • Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions - MDPI. Available at: [Link]

  • Effect of Propargylic Substituents on Enantioselectivity and Reactivity in Ruthenium-Catalyzed Propargylic Substitution Reactions: A DFT Study - ACS Publications. Available at: [Link]

  • Meyer–Schuster rearrangement - Wikipedia. Available at: [Link]

  • Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones - NIH. Available at: [Link]

  • Performance of Density Functional Theory for 3d Transition Metal-Containing Complexes: Utilization of the Correlation Consistent Basis Sets - ACS Publications. Available at: [Link]

  • Density Functional Theory of Solvation and Its Relation to Implicit Solvent Models - ACS Publications. Available at: [Link]

  • DFT Analysis on the reaction mechanism of Diels-Alder reaction between 2,4-hexane-1-ol and maleic anhydride - ResearchGate. Available at: [Link]

  • Effect of Propargylic Substituents on Enantioselectivity and Reactivity in Ruthenium-Catalyzed Propargylic Substitution Reactions: A DFT Study - PMC - NIH. Available at: [Link]

  • Density functional theory optimized basis sets for gradient corrected functionals: 3d transition metal systems - AIP Publishing. Available at: [Link]

  • What are the adequate DFT functional methods and basis sets for a cobalt complex catalyzed reaction? - ResearchGate. Available at: [Link]

  • Implicit solvation model for density-functional study of nanocrystal surfaces and reaction pathways - OSTI.gov. Available at: [Link]

  • The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds - ResearchGate. Available at: [Link]

  • The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • The Meyer–Schuster Rearrangement - Organic Reactions. Available at: [Link]

  • Solvent model - Wikipedia. Available at: [Link]

  • Comparison of Implicit and Explicit Solvent Models for the Calculation of Solvation Free Energy in Organic Solvents - ACS Publications. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(p-Tolyl)prop-2-yn-1-ol

For the modern researcher, scientist, and drug development professional, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe an...

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, scientist, and drug development professional, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 1-(p-Tolyl)prop-2-yn-1-ol, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in the principles of chemical reactivity, regulatory compliance, and operational best practices.

Understanding the Chemical Profile of 1-(p-Tolyl)prop-2-yn-1-ol

Before proceeding with disposal, a thorough understanding of the compound's characteristics is paramount. 1-(p-Tolyl)prop-2-yn-1-ol is an organic compound featuring a p-tolyl group, a secondary alcohol, and a terminal alkyne. While specific toxicity and environmental hazard data for this compound are not extensively documented, its constituent functional groups provide a basis for a conservative and safe disposal strategy.

PropertyValueSource
CAS Number 7342-07-6[1]
Molecular Formula C10H10O[1][2]
Molecular Weight 146.19 g/mol [1]
Predicted Flash Point 104.0 ± 18.2 °C[2]
Predicted Boiling Point 109-110 °C (at 5 Torr)[2]

The presence of the aromatic ring and the alcohol functionality suggests that it should be treated as a potentially flammable and irritating substance.[3][4] The terminal alkyne group introduces the potential for reactivity, particularly with certain metals and strong bases.

The Core Principle: Segregation and Containment

The foundational step in the safe disposal of any laboratory chemical is the prevention of unintended reactions through meticulous segregation. Under no circumstances should 1-(p-Tolyl)prop-2-yn-1-ol waste be mixed with other chemical waste streams without a thorough compatibility assessment.

Incompatible Materials to Avoid:

Based on the general reactivity of propargyl alcohols and terminal alkynes, the following should be strictly avoided in the same waste container:

  • Strong Oxidizing Agents: Perchlorates, nitrates, and permanganates can lead to violent reactions.

  • Strong Acids: Can catalyze decomposition or other hazardous reactions.

  • Bases: Strong bases can deprotonate the terminal alkyne, potentially leading to the formation of unstable acetylides.

  • Certain Metals: Copper, silver, mercury, and their salts can form explosive acetylides with terminal alkynes.

A comprehensive list of incompatible chemicals can often be found in institutional safety manuals or resources from organizations like Cornell University's Environmental Health and Safety department.[5][6]

Step-by-Step Disposal Protocol

This protocol provides a direct, actionable workflow for the safe disposal of 1-(p-Tolyl)prop-2-yn-1-ol from the point of generation to its final removal from the laboratory.

Step 1: Waste Identification and Classification

  • All waste containing 1-(p-Tolyl)prop-2-yn-1-ol, including neat compound, solutions, and contaminated materials (e.g., TLC plates, silica gel), must be classified as hazardous chemical waste.[3][7]

Step 2: Selection of Appropriate Waste Container

  • Choose a container that is chemically compatible with 1-(p-Tolyl)prop-2-yn-1-ol. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is recommended.[3][7]

  • The container must be in good condition, free from cracks or leaks.[3][7]

Step 3: Labeling the Waste Container

  • Immediately label the waste container with the words "Hazardous Waste".[3]

  • Clearly list all chemical constituents, including 1-(p-Tolyl)prop-2-yn-1-ol and any solvents. Approximate percentages should be provided.

  • Include the name of the principal investigator, the laboratory room number, and the date of accumulation.

Step 4: Waste Accumulation

  • If disposing of a solid form of 1-(p-Tolyl)prop-2-yn-1-ol, it is best practice to first dissolve it in a suitable organic solvent, such as ethanol or methanol, before adding it to the waste container.[8] This prevents the accumulation of reactive solids.

  • For solutions, carefully pour the waste into the designated container, using a funnel to prevent spills.

  • Do not fill the container beyond 90% capacity to allow for vapor expansion.[9]

  • Keep the waste container closed at all times, except when adding waste.[10]

Step 5: Storage Pending Disposal

  • Store the waste container in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is well-ventilated and away from sources of ignition.

  • The waste must be stored in a location that minimizes the risk of accidental breakage or spillage.

Step 6: Arranging for Final Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[11]

  • Follow all institutional and local regulations for waste manifest documentation and handover.[7][12]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 1-(p-Tolyl)prop-2-yn-1-ol.

DisposalWorkflow start Waste Generation (1-(p-Tolyl)prop-2-yn-1-ol) classify Classify as Hazardous Waste start->classify container Select Compatible Container (HDPE/Glass) classify->container label Label Container: 'Hazardous Waste' + Contents & Details container->label accumulate Accumulate Waste (Dissolve solids, <90% full) label->accumulate storage Store in Designated Satellite Area accumulate->storage contact_ehs Contact EHS for Pickup and Disposal storage->contact_ehs

Caption: Disposal workflow for 1-(p-Tolyl)prop-2-yn-1-ol.

Spill and Emergency Procedures

In the event of a spill, the following steps should be taken:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Ventilate: Increase ventilation to the area by opening sashes in a chemical fume hood.

  • Personal Protective Equipment (PPE): Don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Containment and Cleanup: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spilled material.

  • Disposal of Cleanup Materials: All materials used for cleanup must be placed in a sealed, labeled hazardous waste container and disposed of according to the protocol outlined above.[13]

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water.

Regulatory Compliance

It is the responsibility of the researcher to be aware of and comply with all federal, state, and local regulations pertaining to hazardous waste disposal. In the United States, the Environmental Protection Agency (EPA) provides regulations for hazardous waste generated in academic laboratories under 40 CFR Part 262, Subpart K.[12] Always consult your institution's EHS department for specific guidance.

This guide is intended to provide a comprehensive framework for the safe disposal of 1-(p-Tolyl)prop-2-yn-1-ol. By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.

References

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]

  • University of York. (n.d.). Waste Disposal - Chemistry Teaching Labs. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

Sources

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